molecular formula C6H7N3O3 B019769 4-Methoxy-3-nitropyridin-2-amine CAS No. 84487-08-1

4-Methoxy-3-nitropyridin-2-amine

Cat. No.: B019769
CAS No.: 84487-08-1
M. Wt: 169.14 g/mol
InChI Key: PHZNRPWDIPHQNO-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitropyridin-2-amine (CAS 84487-08-1), a yellow crystalline solid with a molecular formula of C 6 H 7 N 3 O 3 and a molecular weight of 169.14 g/mol, is a chemical intermediate of significant interest in medicinal chemistry and drug discovery . The compound is characterized by a density of 1.4 g/cm³, a boiling point of 356.8°C at 760 mmHg, and a flash point of 169.6°C . It should be stored in a 2-8°C refrigerator . This compound serves as a key synthetic precursor for the development of novel bioactive molecules. Scientific literature demonstrates its application in the synthesis of N-alkyl-N-substituted phenylpyridin-2-amine derivatives, which are designed and evaluated as potent tubulin polymerization inhibitors . These inhibitors target the colchicine binding site on tubulin, disrupting microtubule assembly and demonstrating significant anti-proliferative activity against a panel of human tumor cell lines, positioning them as promising leads in anticancer research . The structural features of the pyridine core, including the methoxy and nitro substituents, make it a versatile building block for constructing more complex molecular architectures. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZNRPWDIPHQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516045
Record name 4-Methoxy-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84487-08-1
Record name 4-Methoxy-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 4-Methoxy-3-nitropyridin-2-amine, a crucial intermediate in the development of various pharmacologically active molecules. The synthesis is a two-step process commencing with the nitration of 2-amino-4-chloropyridine to yield the key intermediate, 4-chloro-3-nitropyridin-2-amine, followed by a nucleophilic aromatic substitution to introduce the methoxy group.

Step 1: Synthesis of 4-Chloro-3-nitropyridin-2-amine

The initial step involves the regioselective nitration of 2-amino-4-chloropyridine. This reaction typically yields a mixture of the 3-nitro and 5-nitro isomers, which can be separated through recrystallization.

Experimental Protocol

A detailed method for the synthesis of 4-amino-2-chloro-3-nitropyridine involves the use of a mixed acid nitration[1].

Materials:

  • 2-Amino-4-chloropyridine

  • 65% Nitric Acid

  • Concentrated Sulfuric Acid

  • Ammonia solution

  • Petroleum ether or Toluene

  • Ethyl acetate

  • 95% Ethanol

Procedure:

  • In a reaction vessel, a mixture of 65% nitric acid and concentrated sulfuric acid is prepared and cooled.

  • 2-Amino-4-chloropyridine is slowly added to the mixed acid solution while maintaining a low temperature.

  • The reaction mixture is stirred for a specified duration, and the reaction progress is monitored (e.g., by TLC).

  • Upon completion, the reaction mixture is carefully quenched.

  • The pH of the solution is adjusted to 3 using an ammonia solution[1].

  • The resulting precipitate, a mixture of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine, is collected by filtration[1]. The yield of the isomeric mixture is reported to be between 95-98%[1].

  • The isomers are separated by recrystallization. The crude mixture is first refluxed in petroleum ether or toluene, cooled, and filtered to yield a solid enriched in the desired 3-nitro isomer[1].

  • Further purification is achieved by recrystallization from a mixture of ethyl acetate and petroleum ether to afford pure 4-amino-2-chloro-3-nitropyridine[1]. The mother liquor can be processed to isolate the 5-nitro isomer by recrystallization from 95% ethanol[1].

Quantitative Data for 4-Chloro-3-nitropyridin-2-amine
ParameterValueReference
Yield 75-85% (of the 3-nitro isomer after purification)[1]
Purity 95-99%[1]
Appearance Yellow to brown crystalline powder[2]
Melting Point Approx. 142-144 °C[2]
Molecular Formula C5H4ClN3O2
Molecular Weight 173.56 g/mol

Step 2: Synthesis of this compound

Proposed Experimental Protocol

This proposed protocol is based on established methods for the methoxylation of similar chloronitropyridines.

Materials:

  • 4-Chloro-3-nitropyridin-2-amine

  • Sodium methoxide

  • Anhydrous Methanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-3-nitropyridin-2-amine in anhydrous methanol.

  • Add a stoichiometric equivalent of sodium methoxide to the solution.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion of the reaction, the mixture is quenched by the addition of water.

  • The product, this compound, may precipitate out of the solution and can be collected by filtration.

  • If the product does not precipitate, the methanol can be removed under reduced pressure, and the resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic extracts are then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Predicted Quantitative Data for this compound

Since no direct experimental data was found for the final product, the following are expected values based on the properties of the starting material and general outcomes of such reactions.

ParameterPredicted Value/Information
Yield Expected to be moderate to high, typical for SNAr reactions on activated pyridines.
Purity >95% after purification.
Appearance Likely a yellow or orange solid.
Melting Point Expected to be different from the starting material.
Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway Synthesis of this compound cluster_step1 Step 1: Nitration cluster_step2 Step 2: Methoxylation 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine 4-Chloro-3-nitropyridin-2-amine 4-Chloro-3-nitropyridin-2-amine 2-Amino-4-chloropyridine->4-Chloro-3-nitropyridin-2-amine HNO3, H2SO4 This compound This compound 4-Chloro-3-nitropyridin-2-amine->this compound NaOCH3, CH3OH

Caption: Two-step synthesis of this compound.

References

Technical Guide: Physicochemical Properties and Biological Context of 4-Methoxy-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitropyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its substituted pyridine core, featuring an amine, a methoxy group, and a nitro group, provides a unique electronic and structural framework for interaction with biological targets. This technical guide offers an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a review of its potential biological activities, particularly in the context of cancer research. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical data for this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 84487-08-1[1][2]
Molecular Formula C₆H₇N₃O₃[1]
Molecular Weight 169.14 g/mol [1]
Melting Point 183-185 °C[1]
Boiling Point Not available[1]
pKa Data not availableN/A
Aqueous Solubility Data not available[3]
LogP Data not availableN/A

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for obtaining the compound for further study. The following protocol is based on established methodologies for the synthesis of related aminopyridine derivatives.

Synthesis of this compound

Materials:

  • 2-Amino-4-methoxypyridine

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flask submerged in an ice bath, slowly add 2-amino-4-methoxypyridine to a mixture of fuming nitric acid and concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

G Synthetic Pathway for this compound A 2-Amino-4-methoxypyridine B Nitration (HNO₃, H₂SO₄) A->B C This compound B->C

A simplified schematic of the synthesis of this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its structural analogs have shown promise as potent inhibitors of tubulin polymerization.[4] Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. Inhibition of tubulin polymerization disrupts the cell cycle, leading to cell cycle arrest and subsequent apoptosis (programmed cell death). This mechanism of action is a well-established strategy in cancer chemotherapy.

Putative Mechanism of Action: Tubulin Polymerization Inhibition

Compounds that interfere with microtubule dynamics are known as microtubule-targeting agents. These agents can be classified as either microtubule-stabilizing or microtubule-destabilizing. Based on the activity of its analogs, this compound is hypothesized to act as a microtubule-destabilizing agent, leading to the inhibition of tubulin polymerization. This disruption of microtubule formation activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[5] Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway.

G Proposed Signaling Pathway for Tubulin Polymerization Inhibitors A This compound (Hypothesized) B Inhibition of Tubulin Polymerization A->B C Disruption of Microtubule Dynamics B->C D G2/M Phase Cell Cycle Arrest C->D E Induction of Apoptosis D->E G Experimental Workflow for Biological Activity Assessment cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation A Cell Viability Assay (e.g., MTT) E Determine IC₅₀ A->E B Cell Cycle Analysis (Flow Cytometry) F Quantify Cell Cycle Phase Distribution B->F C Apoptosis Assay (e.g., Annexin V/PI staining) G Measure Apoptotic Cell Population C->G D Tubulin Polymerization Assay (In vitro) H Assess Direct Effect on Tubulin Assembly D->H

References

An In-depth Technical Guide to 4-Methoxy-3-nitropyridin-2-amine (CAS: 84487-08-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitropyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a plausible synthetic pathway with experimental protocols, and explores its potential biological activities based on related compounds. While direct biological data for this specific molecule is limited in the public domain, this guide extrapolates potential applications and suggests experimental approaches for its evaluation.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₇N₃O₃. Its structure is characterized by a pyridine ring functionalized with a methoxy group at the 4-position, a nitro group at the 3-position, and an amine group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 84487-08-1
Molecular Formula C₆H₇N₃O₃
Molecular Weight 169.14 g/mol
Melting Point 183-185 °C
Appearance Not specified (likely a solid)
Synonyms 2-Amino-4-methoxy-3-nitropyridine, 4-Methoxy-3-nitro-pyridin-2-ylamine

Synthesis

A plausible and commonly employed synthetic route to this compound involves a two-step process: the synthesis of the precursor 2-amino-4-methoxypyridine, followed by its regioselective nitration.

Synthesis of 2-Amino-4-methoxypyridine

The precursor, 2-amino-4-methoxypyridine, can be synthesized from 2-amino-4-chloropyridine via nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 2-Amino-4-methoxypyridine [1][2][3]

  • Materials:

    • 2-Amino-4-chloropyridine

    • Sodium methoxide

    • Methanol or DMSO

    • Ethyl acetate (for extraction)

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Dichloromethane and methanol (for chromatography)

  • Procedure:

    • Dissolve 2-amino-4-chloropyridine in a suitable solvent such as methanol or DMSO in a reaction vessel.

    • Add a solution of sodium methoxide in methanol. The molar ratio of sodium methoxide should be in excess.

    • Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If methanol is used as the solvent, it can be removed under reduced pressure. If DMSO is used, the mixture is typically poured into ice-water.

    • Extract the aqueous solution with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure 2-amino-4-methoxypyridine.

Nitration of 2-Amino-4-methoxypyridine

The final step is the regioselective nitration of 2-amino-4-methoxypyridine to introduce a nitro group at the 3-position. The amino group at the 2-position and the methoxy group at the 4-position are both ortho-, para-directing. The 3-position is ortho to both activating groups, making it a likely site for electrophilic substitution.

Experimental Protocol: Nitration of 2-Amino-4-methoxypyridine (Adapted from a similar nitration)

  • Materials:

    • 2-Amino-4-methoxypyridine

    • Concentrated sulfuric acid (98%)

    • Concentrated nitric acid (70%)

    • Crushed ice

    • Saturated sodium bicarbonate solution

    • Ethyl acetate or dichloromethane (for extraction)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

    • Cool the sulfuric acid to 0°C using an ice-water bath.

    • Slowly add 2-amino-4-methoxypyridine to the cold, stirred sulfuric acid, maintaining the temperature below 5°C.

    • Once the substrate is fully dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-5°C) for a specified time, monitoring the reaction progress by TLC.

    • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • Slowly neutralize the cold aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the product from the neutralized solution using an organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Nitration 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Nucleophilic_Substitution Nucleophilic Aromatic Substitution 2-Amino-4-chloropyridine->Nucleophilic_Substitution Sodium_Methoxide Sodium_Methoxide Sodium_Methoxide->Nucleophilic_Substitution 2-Amino-4-methoxypyridine 2-Amino-4-methoxypyridine Nucleophilic_Substitution->2-Amino-4-methoxypyridine Nitration Nitration 2-Amino-4-methoxypyridine->Nitration Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Nitration This compound This compound Nitration->this compound

Synthetic pathway for this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - A singlet for the methoxy group protons (-OCH₃) around 3.8-4.0 ppm.- Two doublets in the aromatic region for the pyridine ring protons.- A broad singlet for the amine group protons (-NH₂), which may be exchangeable with D₂O.
¹³C NMR - A signal for the methoxy carbon around 55-60 ppm.- Signals for the aromatic carbons of the pyridine ring, with shifts influenced by the electron-donating and electron-withdrawing substituents.
Mass Spec. - A molecular ion peak corresponding to the molecular weight of 169.14 g/mol .
IR - N-H stretching vibrations for the primary amine.- C-H stretching for the aromatic ring and methyl group.- Asymmetric and symmetric stretching vibrations for the nitro group (-NO₂).- C-O stretching for the methoxy group.

Potential Biological Activity and Applications in Drug Development

Although no specific biological studies have been published for this compound, the structural motifs present in the molecule are found in various biologically active compounds. This suggests potential avenues for its investigation in drug discovery.

Anticancer Potential

Derivatives of nitropyridine and methoxypyridine have demonstrated promising anticancer activities. For instance, certain N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been identified as tubulin polymerization inhibitors, exhibiting cytotoxic effects against various human tumor cell lines.[5] The structural similarity of this compound to these compounds suggests it could be investigated for similar activity.

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (SRB Assay)

This protocol is a general guideline for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., A549, KB, DU145)

    • Cell culture medium and supplements

    • This compound (dissolved in a suitable solvent like DMSO)

    • Trichloroacetic acid (TCA)

    • Sulforhodamine B (SRB) solution

    • Tris base solution

    • Microplate reader

  • Procedure:

    • Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • After incubation, fix the cells by gently adding cold TCA and incubate for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with Tris base solution.

    • Measure the absorbance on a microplate reader at a suitable wavelength (e.g., 510 nm).

    • Calculate the concentration that inhibits 50% of cell growth (GI₅₀).

Enzyme Inhibition

Substituted aminopyridines are known to act as inhibitors of various enzymes. For example, certain 2-amino-4-methylpyridine analogues have been identified as inhibitors of inducible nitric oxide synthase (iNOS).[6] Given its structure, this compound could be screened for its inhibitory activity against a panel of kinases or other enzymes relevant to disease pathways.

Proposed Experimental Protocol: General Enzyme Inhibition Assay

This is a generalized protocol that would need to be adapted for the specific enzyme of interest.

  • Materials:

    • Target enzyme

    • Substrate for the enzyme

    • Buffer solution for the assay

    • This compound

    • Detection reagent (e.g., colorimetric, fluorometric, or luminescent)

    • Microplate reader

  • Procedure:

    • In a microplate, add the buffer, the target enzyme, and varying concentrations of this compound.

    • Pre-incubate the enzyme with the inhibitor for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate for a specific time at an optimal temperature.

    • Stop the reaction (if necessary) and add the detection reagent.

    • Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the compound and determine the half-maximal inhibitory concentration (IC₅₀).

Biological_Screening_Workflow cluster_screening Biological Activity Screening cluster_outcomes Potential Outcomes Compound This compound Cytotoxicity_Assay In Vitro Cytotoxicity (e.g., SRB Assay) Compound->Cytotoxicity_Assay Enzyme_Inhibition_Assay Enzyme Inhibition (e.g., Kinase Panel) Compound->Enzyme_Inhibition_Assay Anticancer_Lead Identification as an Anticancer Lead Compound Cytotoxicity_Assay->Anticancer_Lead Enzyme_Inhibitor_Hit Discovery of a Novel Enzyme Inhibitor Enzyme_Inhibition_Assay->Enzyme_Inhibitor_Hit

Proposed workflow for biological evaluation.

Conclusion

This compound is a readily synthesizable heterocyclic compound with potential applications in drug discovery, particularly in the field of oncology and enzyme inhibition. This technical guide has provided a detailed overview of its properties and a plausible synthetic route. While direct biological data is currently lacking, the structural relationship to known bioactive molecules warrants its further investigation. The experimental protocols provided herein offer a starting point for researchers to explore the therapeutic potential of this compound. Further studies are needed to elucidate its precise biological activity, mechanism of action, and spectroscopic characteristics.

References

Spectroscopic and Structural Elucidation of 4-Methoxy-3-nitropyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4-Methoxy-3-nitropyridin-2-amine (CAS No. 84487-08-1). This compound, with the molecular formula C₆H₇N₃O₃ and a molecular weight of 169.14 g/mol , is a key intermediate in various synthetic pathways.[1] Its structural elucidation relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the expected data from these analyses and provides detailed experimental protocols for obtaining them. The melting point for this compound is reported to be in the range of 183-185 °C.[1]

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0-8.2d1HH-6 (Pyridine)
~6.8-7.0d1HH-5 (Pyridine)
~6.0-6.5br s2H-NH₂ (Amine)
~4.0s3H-OCH₃ (Methoxy)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~160-165C-4 (C-OCH₃)
~150-155C-2 (C-NH₂)
~140-145C-6
~130-135C-3 (C-NO₂)
~105-110C-5
~55-60-OCH₃

Solvent: CDCl₃ or DMSO-d₆. Broadband proton decoupled.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200MediumN-H stretch (asymmetric and symmetric) of -NH₂
3000-2800MediumC-H stretch (aromatic and aliphatic)
1620-1580StrongN-H bend (scissoring) of -NH₂
1550-1500StrongAsymmetric NO₂ stretch
1360-1320StrongSymmetric NO₂ stretch
1250-1200StrongAsymmetric C-O-C stretch of methoxy
1050-1000MediumSymmetric C-O-C stretch of methoxy

Sample preparation: KBr pellet.

Table 4: Predicted Mass Spectrometry Data
m/z ValueInterpretation
169.05[M]⁺ (Molecular ion)
154[M - CH₃]⁺
139[M - NO]⁺
123[M - NO₂]⁺
111[M - NO₂ - CH₃]⁺

Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

The following protocols are designed to provide a standardized approach for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or 500 MHz spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument, utilizing broadband proton decoupling to simplify the spectrum.

  • Data Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, coupling constants, and signal integrations to assign the resonances to the respective nuclei in the molecule. 2D NMR experiments such as COSY and HSQC can be employed for more complex structural elucidation.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation (KBr Pellet Technique):

    • Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[2]

    • Transfer the homogenous powder to a pellet press and apply pressure to form a thin, transparent pellet.[2]

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C-H, NO₂, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the ionization method and the nature of the analyte.

  • Data Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of 4-Methoxy- 3-nitropyridin-2-amine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 4-Methoxy-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitropyridin-2-amine (CAS No: 84487-08-1), a substituted nitropyridine of interest in medicinal chemistry. While the direct discovery and historical account of this specific molecule are not extensively documented in publicly available literature, this guide consolidates available data on its properties, proposes a viable synthetic pathway based on established chemical principles for related compounds, and explores its potential biological significance in the context of anticancer research, particularly as a putative tubulin polymerization inhibitor. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Diagrams illustrating the proposed synthetic workflow and potential mechanism of action are included to facilitate understanding.

Introduction and Discovery

Substituted nitropyridines are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their versatile chemical reactivity and diverse biological activities. The introduction of a nitro group onto the pyridine ring significantly influences its electronic properties, making it a key intermediate in the synthesis of various pharmaceutical agents and biologically active molecules. The specific compound, this compound, is a member of this important class.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic and biological applications.

PropertyValueReference
CAS Number 84487-08-1[1]
Molecular Formula C₆H₇N₃O₃
Molecular Weight 169.14 g/mol
Appearance Solid
Melting Point 183-185 °C
Canonical SMILES COC1=C(C=NC=C1N)--INVALID-LINK--[O-]
InChI InChI=1S/C6H7N3O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3,(H2,7,8)

Proposed Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not extensively detailed in the literature. However, based on established methods for the nitration of aminopyridine derivatives, a plausible synthetic route starting from 2-amino-4-methoxypyridine is proposed below.[2][3]

Proposed Synthetic Workflow

The proposed synthesis involves the electrophilic nitration of 2-amino-4-methoxypyridine. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The methoxy group is also an activating group. The nitration is expected to occur at the 3- or 5-position. The steric hindrance from the adjacent amino group might influence the regioselectivity.

G cluster_0 Proposed Synthesis of this compound 2-amino-4-methoxypyridine 2-Amino-4-methoxypyridine Reaction Electrophilic Aromatic Substitution (Nitration) 2-amino-4-methoxypyridine->Reaction Nitrating_Mixture Nitrating Mixture (HNO3/H2SO4) Nitrating_Mixture->Reaction This compound This compound Reaction->this compound Purification Purification (Crystallization/Chromatography) This compound->Purification

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from similar nitration reactions)

This protocol is an adaptation of general methods for the nitration of aminopyridines and should be optimized for the specific substrate.[2][3]

Materials:

  • 2-amino-4-methoxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Ammonium Hydroxide (NH₄OH) solution

  • Distilled water

  • Ethanol

Procedure:

  • Preparation of the Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Addition of Substrate: Slowly add 2-amino-4-methoxypyridine to the cooled sulfuric acid with constant stirring, ensuring the temperature does not rise above 10 °C.

  • Nitration: Once the substrate is completely dissolved, begin the dropwise addition of fuming nitric acid through the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution, keeping the temperature below 20 °C with external cooling. The product, this compound, will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold distilled water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Safety Precautions: This reaction involves the use of strong acids and is highly exothermic. It should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Potential Biological Activity and Mechanism of Action

While specific biological studies on this compound are limited, the broader class of substituted pyridine derivatives has shown significant promise as anticancer agents, particularly as inhibitors of tubulin polymerization.[4][5][6][7][8][9]

Tubulin Polymerization Inhibition

Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton. Microtubules play a crucial role in cell division (mitosis) by forming the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis (programmed cell death), making tubulin an attractive target for cancer therapy.

Many pyridine-based compounds have been found to bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules.[5][6][9] This disruption of the microtubule network leads to the arrest of cancer cells in the G2/M phase of the cell cycle and ultimately induces apoptosis.

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound as a tubulin polymerization inhibitor, based on the activity of related compounds.

G cluster_0 Proposed Mechanism of Action Compound This compound Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubule Disruption of Microtubule Dynamics Polymerization->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis (Cancer Cell Death) CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action as a tubulin polymerization inhibitor.

Conclusion and Future Directions

This compound is a substituted nitropyridine with potential applications in medicinal chemistry, particularly in the development of novel anticancer agents. While its specific discovery and history are not well-documented, its chemical structure suggests it is a valuable intermediate for the synthesis of more complex molecules. Based on the biological activity of related pyridine derivatives, it is plausible that this compound may act as a tubulin polymerization inhibitor.

Future research should focus on the definitive synthesis and characterization of this compound, followed by in-depth biological evaluation to confirm its anticancer activity and elucidate its precise mechanism of action. Structure-activity relationship studies, involving the synthesis and testing of analogues, could further optimize its potency and selectivity, potentially leading to the development of a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of 4-Methoxy-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-alkylation of 4-Methoxy-3-nitropyridin-2-amine, a critical transformation for the synthesis of various biologically active molecules. The N-alkylated products of this scaffold are valuable intermediates in drug discovery and medicinal chemistry. This protocol outlines a general and robust procedure using common laboratory reagents and techniques, developed by synthesizing information from established methods for the N-alkylation of analogous substituted 2-aminopyridines.

Introduction

N-alkylation of aminopyridines is a fundamental reaction in organic synthesis. The introduction of alkyl groups on the amino nitrogen can significantly modulate the pharmacological properties of the parent molecule. Specifically, this compound derivatives are of interest due to their structural similarity to compounds with reported biological activities. Direct N-alkylation of 2-aminopyridines can sometimes be challenging due to the possibility of competing alkylation at the pyridine ring nitrogen or over-alkylation. The presented protocol is designed to favor the desired N-monoalkylation product.

Experimental Protocol

This section details a general procedure for the N-alkylation of this compound with alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base: Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent). The flask should be under an inert atmosphere of nitrogen or argon.[1]

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C using an ice bath. Carefully add the base portion-wise. If using sodium hydride (1.1 equivalents), extreme caution should be exercised due to its reactivity with moisture. Alternatively, potassium carbonate (2.0 equivalents) can be used as a milder base.[1]

  • Addition of Alkylating Agent: While maintaining the temperature at 0 °C, slowly add the alkyl halide (1.1-1.2 equivalents) to the reaction mixture via a syringe.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1]

  • Work-up: Upon completion, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.[1] Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[1]

  • Purification: Combine the organic layers and wash with water followed by brine.[1] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][2] The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-alkylated product.[1]

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of various aminopyridines, which can be adapted for this compound.

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
2-AminopyridineCarboxylic Acid / NaBH₄-THF40-500.5-2Good
2-Chloro-4-aminopyridineAlkyl HalideK₂CO₃ / NaHDMF0 - RT2-24Not Specified
N-Arylaminopyridinium SaltHexyl IodideCsOAcMeCN70Not Specified98
4-Aminopyridine (N-Boc protected)Alkyl HalideElectrogenerated baseAcetonitrileRTNot SpecifiedHigh
4-AminopyridineAlkyl Halidet-BuOKDMSORT4Moderate
DibenzylamineBenzyl BromideN,N,4-Trimethylpiperidin-4-amineAcetonitrileRTNot SpecifiedNot Specified

Mandatory Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps in the N-alkylation of this compound.

Signaling Pathway (General SN2 Mechanism)

sn2_mechanism General SN2 Mechanism for N-Alkylation reactant_amine R'-NH₂ (Amine) deprotonated_amine R'-NH⁻ (Amide Anion) reactant_amine->deprotonated_amine + Base - HB⁺ base Base transition_state [R'-NH···R···X]⁻ (Transition State) deprotonated_amine->transition_state + R-X alkyl_halide R-X (Alkyl Halide) alkyl_halide->transition_state product R'-NH-R (N-Alkylated Product) transition_state->product halide_ion X⁻ (Halide Ion) transition_state->halide_ion

References

Application Notes and Protocols: Electrophilic Reactions of 4-Methoxy-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 4-Methoxy-3-nitropyridin-2-amine with various electrophiles. This compound is a valuable building block in medicinal chemistry, and its functionalization through reactions at the 2-amino group allows for the synthesis of a diverse range of derivatives with potential therapeutic applications. The electron-withdrawing nature of the nitro group at the 3-position significantly influences the nucleophilicity of the amino group, a key consideration in the design of synthetic routes.

N-Acylation

The amino group of this compound can be readily acylated using standard acylating agents such as acid anhydrides or acyl chlorides. This reaction is fundamental for the introduction of amide functionalities, which are prevalent in many biologically active molecules.

A similar compound, 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine, has been successfully acetylated using acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid.[1] This suggests that this compound would react similarly.

Table 1: N-Acylation Reaction Parameters

ElectrophileReagents and ConditionsProductYield (%)Reference
Acetic AnhydrideAcetic Anhydride, cat. H₂SO₄N-(4-Methoxy-3-nitropyridin-2-yl)acetamideHigh (expected)Based on[1]
Cyclopropane Carbonyl ChlorideCyclopropane Carbonyl Chloride, Triethylamine, Dichloromethane, -10°C to rtN-(4-Methoxy-3-nitropyridin-2-yl)cyclopropanecarboxamideNot reportedAnalogy from a related patent
Experimental Protocol: N-Acetylation of this compound

Materials:

  • This compound

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add acetic anhydride (1.2 eq) to the solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield N-(4-Methoxy-3-nitropyridin-2-yl)acetamide.

N-Alkylation

N-alkylation of this compound introduces alkyl substituents on the amino group, a common strategy in drug design to modulate physicochemical properties and biological activity. Due to the reduced nucleophilicity of the amino group, stronger bases and alkylating agents may be required.

A study on related N-arylpyridin-2-amine derivatives demonstrated successful methylation of a secondary amine using methyl iodide and sodium hydride in dimethylformamide (DMF) at 0°C.[1] This protocol can be adapted for the mono- or di-alkylation of this compound.

Table 2: N-Alkylation Reaction Parameters

ElectrophileReagents and ConditionsProductYield (%)Reference
Methyl IodideNaH, DMF, 0°CN-Methyl-4-methoxy-3-nitropyridin-2-amine and/or N,N-Dimethyl-4-methoxy-3-nitropyridin-2-amineNot reported for this specific substrateBased on[1]
Experimental Protocol: N-Methylation of this compound

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Dimethylformamide (DMF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0°C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.1 eq for mono-methylation, >2.2 eq for di-methylation) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction at 0°C by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the N-methylated product(s).

N-Sulfonylation

The reaction of this compound with sulfonyl chlorides provides sulfonamide derivatives. Sulfonamides are an important class of compounds in medicinal chemistry with a wide range of biological activities. The reduced nucleophilicity of the amino group in the starting material may necessitate the use of a strong base and potentially elevated temperatures.

General Protocol: N-Sulfonylation of this compound

Materials:

  • This compound

  • Appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.

  • Add a base such as pyridine or triethylamine (1.5-2.0 eq).

  • Cool the mixture to 0°C and add the sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir. If the reaction is slow, gentle heating may be required. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Urea and Thiourea Formation

The reaction of this compound with isocyanates or isothiocyanates offers a direct route to the corresponding urea and thiourea derivatives. These functional groups are important hydrogen bond donors and acceptors and are frequently incorporated into drug candidates to enhance target binding.

General Protocol: Synthesis of N-(4-Methoxy-3-nitropyridin-2-yl)ureas

Materials:

  • This compound

  • Appropriate isocyanate (e.g., phenyl isocyanate, alkyl isocyanate)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in an anhydrous solvent under an inert atmosphere.

  • Add the isocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • If a precipitate forms, collect the product by filtration. If not, concentrate the solvent under reduced pressure.

  • Wash the crude product with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • If necessary, purify the product by recrystallization or column chromatography.

Visualizations

Reaction_Workflow cluster_start Starting Material cluster_reactions Electrophilic Reactions cluster_products Product Classes Start This compound Acylation N-Acylation Start->Acylation RCOCl or (RCO)₂O Alkylation N-Alkylation Start->Alkylation R-X, Base Sulfonylation N-Sulfonylation Start->Sulfonylation RSO₂Cl, Base Urea_Formation Urea/Thiourea Formation Start->Urea_Formation R-NCO or R-NCS Amide Amides Acylation->Amide Amine N-Alkyl Amines Alkylation->Amine Sulfonamide Sulfonamides Sulfonylation->Sulfonamide Urea Ureas/Thioureas Urea_Formation->Urea

Caption: General workflow for the reaction of this compound with various electrophiles.

Signaling_Pathway_Analogy Start This compound (Scaffold) Functionalization N-Functionalization (Amide, Alkylamine, etc.) Start->Functionalization Electrophile Electrophiles (Acylating, Alkylating agents, etc.) Electrophile->Functionalization Library Diverse Chemical Library Functionalization->Library Screening Biological Screening Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead Drug Drug Candidate Lead->Drug

Caption: Logical flow from starting material to drug candidate in medicinal chemistry.

References

Application Notes and Protocols for the Reduction of 4-Methoxy-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of the nitro group in 4-Methoxy-3-nitropyridin-2-amine to yield 4-Methoxy-pyridin-2,3-diamine is a critical transformation in synthetic organic chemistry. The resulting diamine is a valuable building block for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document provides detailed protocols for common and effective methods to achieve this reduction, including catalytic hydrogenation and metal-mediated reductions. The choice of method may depend on factors such as available equipment, substrate sensitivity, and desired scale.

Reaction Scheme

The overall chemical transformation is depicted below:

Overview of Reduction Methodologies

Several established methods are suitable for the reduction of aromatic nitro groups. The most common approaches for a substrate like this compound are catalytic hydrogenation and reduction using metals in acidic or neutral conditions.

  • Catalytic Hydrogenation: This is often the cleanest and most efficient method, employing a catalyst such as Palladium on carbon (Pd/C) with a hydrogen source.[1] It typically proceeds under mild conditions and gives high yields.

  • Metal/Acid Reduction: The use of metals like iron (Fe) or tin(II) chloride (SnCl2) in an acidic medium is a classic and robust method for nitro group reduction.[1][2][3] These methods are often cost-effective and tolerant of various functional groups.

Data Presentation: Comparison of Reduction Protocols

Method Reagents/Catalyst Solvent Temperature Reaction Time Typical Yield Notes
Protocol 1: Catalytic Hydrogenation 10% Pd/C, H₂ gasEthanol or MethanolRoom Temperature4-24 hours>90%Requires hydrogenation apparatus. Catalyst is pyrophoric and must be handled with care.[4][5][6]
Protocol 2: Iron/HCl Reduction Iron powder, HClEthanol/Water or Acetic AcidReflux1-4 hours80-95%A cost-effective method.[2][7][8] Work-up involves neutralization and filtration of iron salts.
Protocol 3: Tin(II) Chloride Reduction SnCl₂·2H₂O, HClEthanol or Ethyl AcetateReflux2-6 hours85-95%Effective for substrates sensitive to catalytic hydrogenation.[3][9] Work-up can be challenging due to the formation of tin salts.[10][11]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound using catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filter aid

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Standard laboratory glassware

Procedure:

  • In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Evacuate the vessel and backfill with an inert gas (repeat 3 times).

  • Evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 1-4 atm or a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.[4]

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-Methoxy-pyridin-2,3-diamine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction with Iron in Acidic Medium

This protocol details the reduction using iron powder and hydrochloric acid.

Materials:

  • This compound

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1).

  • Add iron powder (3-5 eq) to the solution.

  • Heat the mixture to reflux and then add concentrated HCl or acetic acid dropwise.

  • Continue refluxing and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through Celite® to remove excess iron and iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of NaHCO₃ or dilute NaOH until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Methoxy-pyridin-2,3-diamine.

  • Purify as needed.

Protocol 3: Reduction with Tin(II) Chloride

This protocol outlines the reduction using tin(II) chloride dihydrate.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (3-5 eq).

  • If using ethyl acetate, add concentrated HCl and heat the mixture to reflux. If using ethanol, the reaction can often be run at room temperature or with gentle heating.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add a 10% NaOH solution to the residue until the pH is strongly basic (pH > 10) to precipitate tin salts.

  • Extract the resulting slurry with ethyl acetate (3 x volume).

  • Filter the combined organic extracts to remove any remaining solids.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify as required.

Mandatory Visualization

experimental_workflow start This compound reaction Reduction Reaction start->reaction reagents Reduction Reagents (e.g., H₂/Pd-C, Fe/HCl, SnCl₂) reagents->reaction workup Work-up (Filtration, Extraction, Neutralization) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product 4-Methoxy-pyridin-2,3-diamine purification->product

Caption: Workflow for the reduction of this compound.

References

Application Notes and Protocols for Parallel Synthesis Using 4-Methoxy-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Methoxy-3-nitropyridin-2-amine is a valuable scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active heterocyclic compounds.[1][2][3] Its substituted aminopyridine core is a key feature in many compounds designed to target the ATP-binding site of protein kinases.[1][4] The presence of three modifiable positions—the amino group, the nitro group (which can be reduced to an amine), and the methoxy group—makes it an ideal starting material for the creation of diverse chemical libraries through parallel synthesis.[3] This document provides a detailed protocol for the parallel synthesis of a library of N-substituted this compound derivatives.

Parallel synthesis is a cornerstone of modern drug discovery, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. The protocols outlined below are designed to be robust and amenable to standard laboratory automation and high-throughput purification techniques.

Core Application: Synthesis of a Kinase-Focused Library

The primary application of this compound in parallel synthesis is the generation of libraries of potential kinase inhibitors. The 2-aminopyridine moiety can act as a "hinge-binder," forming crucial hydrogen bonds with the kinase hinge region, a highly conserved part of the ATP-binding site. By systematically introducing a variety of substituents at the 2-amino position, researchers can explore the chemical space around the hinge region to optimize potency and selectivity.

General Reaction Scheme: N-Alkylation/Arylation

A common and straightforward method for library generation from this compound is the nucleophilic substitution reaction at the 2-amino position with a diverse set of alkyl or aryl halides.

Reaction:

Where:

  • R-X represents a library of diverse alkyl or aryl halides (e.g., benzyl bromides, alkyl iodides, heteroaryl chlorides).

Experimental Protocols

Protocol 1: Parallel N-Alkylation of this compound

This protocol describes the synthesis of a library of N-alkylated derivatives in a 96-well plate format.

Materials:

  • This compound

  • Library of alkyl halides (e.g., substituted benzyl bromides, alkyl iodides) dissolved in DMF (0.5 M)

  • Potassium carbonate (K₂CO₃), fine powder

  • N,N-Dimethylformamide (DMF), anhydrous

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional)

  • Centrifugal evaporator

  • HPLC-MS for analysis

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF (0.4 M).

  • Dispensing Reagents into 96-Well Plate:

    • To each well of a 96-well reaction block, add 25 µL of the this compound stock solution (10 µmol, 1.0 eq).

    • Add 15 mg of potassium carbonate to each well (approx. 108 µmol, ~10 eq).

    • Using a liquid handler or manual multichannel pipette, add 25 µL of each unique alkyl halide solution (0.5 M in DMF, 12.5 µmol, 1.25 eq) to individual wells.

  • Reaction:

    • Seal the 96-well reaction block with a chemically resistant sealing mat.

    • Place the reaction block on a shaker and heat to 60 °C for 12 hours.

  • Work-up and Isolation:

    • After cooling to room temperature, add 200 µL of water to each well.

    • Extract the product by adding 200 µL of ethyl acetate to each well.

    • Seal the plate and shake vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully transfer the organic layer (top layer) to a new 96-well plate.

    • Repeat the extraction with another 200 µL of ethyl acetate and combine the organic layers.

    • Concentrate the combined organic extracts in a centrifugal evaporator to afford the crude products.

  • Analysis:

    • Re-dissolve the crude product in 200 µL of DMSO.

    • Analyze a small aliquot from each well by LC-MS to determine product formation and purity.

Data Presentation

The following table summarizes representative data from a hypothetical parallel synthesis of a small library based on the protocol above.

Compound IDR-Group (from R-Br)Molecular Weight ( g/mol )Yield (%)Purity (%) (by LC-MS at 254 nm)
L1-A1 Benzyl259.2685>95
L1-A2 4-Fluorobenzyl277.2582>95
L1-A3 4-Methoxybenzyl289.2988>92
L1-A4 2-Chlorobenzyl293.7175>90
L1-A5 Propyl211.2278>95
L1-A6 Cyclohexylmethyl265.3272>93

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for the parallel synthesis of the N-alkylated library.

G cluster_prep Reagent Preparation cluster_reaction Parallel Synthesis (96-Well Plate) cluster_workup Work-up & Isolation cluster_analysis Analysis prep_amine Prepare 0.4M Amine Stock Solution in DMF dispense_amine Dispense Amine Solution (1.0 eq) prep_amine->dispense_amine prep_halide Prepare 0.5M Alkyl Halide Library Plate in DMF dispense_halide Dispense Alkyl Halide (1.25 eq) prep_halide->dispense_halide dispense_base Dispense K2CO3 (~10 eq) dispense_amine->dispense_base dispense_base->dispense_halide react Seal and Heat (60°C, 12h) dispense_halide->react quench Quench with Water react->quench extract Liquid-Liquid Extraction (Ethyl Acetate) quench->extract concentrate Concentrate Organic Layer (Centrifugal Evaporator) extract->concentrate dissolve Dissolve in DMSO concentrate->dissolve lcms LC-MS Analysis (Purity & Identity) dissolve->lcms

Caption: Workflow for parallel N-alkylation of this compound.

Representative Signaling Pathway: Generic Kinase Inhibition

Compounds synthesized from this scaffold are often designed to inhibit protein kinases involved in cell signaling pathways implicated in diseases like cancer. The diagram below shows a simplified, generic receptor tyrosine kinase (RTK) signaling pathway that is a common target for such inhibitors.

G cluster_inhibition Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds & Dimerizes ADP ADP RTK->ADP RAS RAS RTK->RAS Activates Inhibitor Synthesized Inhibitor (from Library) Inhibitor->RTK Blocks ATP Binding ATP ATP ATP->RTK Binds to ATP Pocket RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Inhibition of a generic RTK signaling pathway by a synthesized inhibitor.

References

Application Notes and Protocols for Developing Novel PI3K/mTOR Dual Inhibitors from 4-Methoxy-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][3] Dual inhibitors that simultaneously target both PI3K and mTOR have emerged as a promising strategy to overcome feedback loops and resistance mechanisms associated with single-target agents.[4][5] This document provides detailed application notes and protocols for the development of novel PI3K/mTOR dual inhibitors derived from the 4-Methoxy-3-nitropyridin-2-amine scaffold.

Synthetic Chemistry

While specific synthetic routes starting from this compound are proprietary and vary between research groups, a general strategy for the synthesis of pyridine-based PI3K/mTOR inhibitors can be outlined. This often involves a multi-step synthesis to build a core structure that can effectively bind to the ATP-binding site of the PI3K and mTOR kinases. A plausible synthetic approach, based on related methoxypyridine derivatives, is depicted below.[6]

General Synthetic Workflow

G start This compound step1 Reduction of nitro group start->step1 e.g., Fe/NH4Cl step2 Coupling with a suitable aryl halide step1->step2 e.g., Suzuki or Buchwald-Hartwig coupling step3 Functional group modification step2->step3 e.g., Sulfonamide formation final Final PI3K/mTOR Inhibitor step3->final

Caption: General synthetic workflow for pyridine-based inhibitors.

Biological Evaluation Protocols

In Vitro Kinase Assay for PI3K/mTOR Activity

This protocol describes how to assess the inhibitory activity of synthesized compounds against PI3K and mTOR kinases.

Materials:

  • Purified recombinant PI3K and mTOR enzymes

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[7]

  • ATP and MgCl2 solution[7]

  • Substrate (e.g., phosphatidylinositol for PI3K)

  • Synthesized inhibitor compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Protocol:

  • Prepare a master mix containing the kinase, substrate, and kinase buffer.

  • Dispense the master mix into a 96-well plate.

  • Add varying concentrations of the inhibitor compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiate the kinase reaction by adding the ATP/MgCl2 solution.[8]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

  • Calculate the IC50 values for each compound.

Data Presentation: In Vitro Kinase Inhibition

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)
Reference Compound (e.g., PI-103) 820
Example Compound 1 1535
Example Compound 2 512
Example Compound 3 2560
Note: The data presented are representative examples and not specific to derivatives of this compound.
Cell Viability (MTT) Assay

This assay determines the cytotoxic effects of the inhibitor compounds on cancer cell lines.[9]

Materials:

  • Cancer cell line (e.g., HCT-116, U87 MG)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[10]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]

  • Treat the cells with various concentrations of the inhibitor compounds for 48-72 hours.[11]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9][12]

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation: Cell Viability (IC50)

CompoundCell LineIC50 (µM) after 72h
Reference Compound HCT-1160.5
Example Compound 1 HCT-1161.2
Example Compound 2 HCT-1160.3
Example Compound 3 HCT-1162.5
Note: The data presented are representative examples.
Western Blot Analysis of the PI3K/mTOR Pathway

This protocol is used to investigate the effect of inhibitors on the phosphorylation status of key proteins in the PI3K/mTOR pathway.[1][2]

Materials:

  • Cancer cell line

  • Synthesized inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[2]

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)[13]

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Treat cells with the inhibitor compounds for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.[2]

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a membrane.[2]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Western Blot Workflow

G start Cell Treatment lysis Cell Lysis & Protein Quantification start->lysis sds SDS-PAGE lysis->sds transfer Protein Transfer sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Detection secondary->detection

Caption: Western blot experimental workflow.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the inhibitor compounds on cell cycle progression.[14][15]

Materials:

  • Cancer cell line

  • Synthesized inhibitor compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol[16]

  • Propidium iodide (PI) staining solution (containing RNase A)[17]

  • Flow cytometer

Protocol:

  • Treat cells with inhibitor compounds for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[16]

  • Incubate the fixed cells at 4°C for at least 30 minutes.[16]

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate at room temperature for 15-30 minutes in the dark.[17]

  • Analyze the cell cycle distribution using a flow cytometer.[14]

Data Presentation: Cell Cycle Analysis

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 453520
Example Compound 2 (1 µM) 652015
Note: The data presented are representative examples showing a G1 phase arrest.

Signaling Pathway

The PI3K/mTOR pathway is a complex cascade of signaling events. A simplified diagram of this pathway is provided below to illustrate the points of intervention for a dual inhibitor.

PI3K/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation _4EBP1->Proliferation inhibits translation Inhibitor Dual PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for the Quantification of 4-Methoxy-3-nitropyridin-2-amine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed analytical methods and protocols for the quantitative analysis of 4-Methoxy-3-nitropyridin-2-amine in reaction mixtures. The primary method detailed is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, a robust and widely used technique for the analysis of aromatic and heteroaromatic compounds in pharmaceutical process control.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Principle:

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase that is pumped through the column. For the quantification of this compound, a reversed-phase HPLC method is proposed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The analyte, being a moderately polar compound, will be retained on the column and then eluted by the mobile phase. Detection is achieved using an ultraviolet (UV) detector, as the aromatic ring and nitro group in the molecule absorb UV light at specific wavelengths. The amount of UV absorbance is directly proportional to the concentration of the analyte in the sample.

Experimental Protocol: HPLC-UV Method

2.1. Instrumentation, Chemicals, and Reagents

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (4-decimal places).

    • pH meter.

    • Sonicator.

    • Volumetric flasks and pipettes (Class A).

    • Syringes and syringe filters (0.45 µm, PTFE or nylon).

    • HPLC vials.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or deionized water, 18.2 MΩ·cm).

    • Formic acid (reagent grade).

    • Reaction mixture sample containing this compound.

2.2. Chromatographic Conditions

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B in 1 minute, and re-equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 320 nm
Run Time 18 minutes

2.3. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serial dilution of the primary stock solution with the 50:50 acetonitrile/water mixture. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

2.4. Sample Preparation from Reaction Mixture

  • Quenching and Dilution: Pipette a known volume (e.g., 100 µL) of the reaction mixture into a 10 mL volumetric flask. Quench the reaction if necessary (e.g., by adding a suitable solvent or buffer) and dilute to the mark with the 50:50 acetonitrile/water mixture. The dilution factor should be chosen to ensure the final concentration of this compound falls within the range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

2.5. Calibration and Quantification

  • Calibration Curve: Inject each of the working standard solutions into the HPLC system. Record the peak area corresponding to the retention time of this compound. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Sample Analysis: Inject the prepared sample solution into the HPLC system.

  • Quantification: Determine the peak area of this compound in the sample chromatogram. Calculate the concentration of the analyte in the prepared sample solution using the calibration curve equation. Finally, calculate the concentration in the original reaction mixture by applying the dilution factor.

Data Presentation

Table 1: Hypothetical Calibration Data for this compound

Standard Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
1.05.215,234
5.05.276,170
10.05.2152,340
25.05.2380,850
50.05.2761,700
100.05.21,523,400

Linear Regression:

  • Equation: y = 15200x + 340

  • R²: 0.9998

Table 2: Quantification of this compound in a Reaction Mixture Sample

Sample IDRetention Time (min)Peak Area (mAU*s)Concentration in Vial (µg/mL)Dilution FactorConcentration in Reaction Mixture (mg/mL)
Reaction Mix - 15.2450,00029.581002.96

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Reaction Mixture Sample Quench Quench Reaction & Dilute Sample->Quench Filter Filter through 0.45 µm Syringe Filter Quench->Filter HPLC Inject into HPLC System Filter->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram PeakArea Measure Peak Area Chromatogram->PeakArea Calibration Apply Calibration Curve PeakArea->Calibration Concentration Calculate Concentration Calibration->Concentration

Caption: Experimental workflow for HPLC quantification.

G ReactantA Reactant A Intermediate This compound (Intermediate) ReactantA->Intermediate Step 1 ReactantB Reactant B ReactantB->Intermediate Step 1 Product Final Product Intermediate->Product Step 2

Caption: Hypothetical reaction pathway.

Application Notes and Protocols for the Safe Handling of 4-Methoxy-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions and handling protocols for 4-Methoxy-3-nitropyridin-2-amine (CAS No. 84487-08-1) in a laboratory setting. Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before use and adhere to all institutional and regulatory guidelines.

Hazard Identification and Classification

Primary Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Storage and Reactivity:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep container tightly sealed and in the dark.[1]

  • Recommended storage temperature is between 2-8°C.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
CAS Number 84487-08-1[1][2]
Molecular Formula C₆H₇N₃O₃[1][3]
Molecular Weight 169.14 g/mol [1][3]
Melting Point 183-185 °C[3]

Note: Specific toxicity data such as LD50 and LC50 values for this compound are not available in the searched resources. The absence of this data necessitates a cautious approach to handling.

Experimental Protocols

General Handling Protocol for Solid this compound

This protocol outlines the general steps for safely handling solid this compound in a laboratory setting.

Materials:

  • This compound (solid)

  • Appropriate solvent (as required by the specific experimental procedure)

  • Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Chemical safety goggles

    • Lab coat

    • Respiratory protection (if handling outside a fume hood or if dust is generated)

  • Chemical fume hood

  • Spatula and weighing paper/weighing boat

  • Beaker and magnetic stir bar/stir plate

  • Waste container for hazardous solid waste

Procedure:

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Put on all required PPE before handling the chemical.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing of the solid compound inside a certified chemical fume hood to minimize inhalation exposure.

    • Use a clean spatula to transfer the desired amount of this compound from its storage container to a weighing paper or weighing boat.

    • Avoid generating dust. If the material is a fine powder, handle it with extra care.

    • Promptly and securely close the storage container after dispensing.

  • Dissolution (if applicable):

    • If the experimental procedure requires a solution, place the weighed solid into a clean, dry beaker.

    • Add the appropriate solvent to the beaker, followed by a magnetic stir bar.

    • Place the beaker on a stir plate and stir until the solid is completely dissolved.

  • Reaction Setup:

    • If the compound is to be used in a reaction, add the solution or solid to the reaction vessel within the fume hood.

  • Post-Handling and Cleanup:

    • Clean any spills immediately according to established laboratory procedures.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Dispose of any contaminated weighing paper, gloves, and other disposable materials in the designated hazardous waste container.

  • Waste Disposal:

    • Dispose of all waste containing this compound in a properly labeled hazardous waste container, following institutional and local regulations.

Visualizations

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_safety Ensure Access to Eyewash & Safety Shower prep_hood->prep_safety weigh Weigh Solid Compound (Avoid Dust Generation) prep_safety->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent (if needed) weigh->dissolve transfer Transfer to Reaction Vessel dissolve->transfer decontaminate Clean Work Area & Equipment transfer->decontaminate After Experiment dispose_waste Dispose of Contaminated Materials in Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

Hazard Communication

Caption: Key hazard information for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Methoxy-3-nitropyridin-2-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and industrially scalable method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the treatment of a 4-halo-3-nitropyridin-2-amine, most commonly 2-amino-4-chloro-3-nitropyridine, with a methoxide source, such as sodium methoxide, in a suitable solvent like methanol. The electron-withdrawing nitro group at the 3-position activates the 4-position for nucleophilic attack.

Q2: What are the critical parameters that influence the yield of the methoxylation reaction?

A2: Several parameters are crucial for maximizing the yield:

  • Purity of Starting Materials: Ensure the 2-amino-4-chloro-3-nitropyridine is of high purity to avoid side reactions.

  • Reaction Temperature: The temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. A temperature range of 25-60 °C is often employed.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or HPLC) to determine the optimal reaction time for complete conversion of the starting material.

  • Stoichiometry of Reagents: A slight excess of the methoxide source (e.g., 1.05 to 1.5 molar equivalents) is often used to drive the reaction to completion.

  • Solvent: Anhydrous methanol is the preferred solvent as it serves as both the solvent and the source of the methoxy group when using sodium metal, and it effectively dissolves the reactants.

Q3: What are the potential side reactions during the synthesis?

A3: Potential side reactions can include:

  • Hydrolysis: If water is present in the reaction mixture, the starting material or the product can undergo hydrolysis, leading to the formation of the corresponding 4-hydroxypyridine derivative.

  • Over-methylation: Although less common for the amino group under these conditions, there is a slight possibility of N-methylation if the reaction conditions are too harsh.

  • Formation of Isomers: If the starting materials are not isomerically pure, the final product will also be a mixture of isomers, complicating purification.

Q4: How can I purify the final product, this compound?

A4: The product is typically a solid and can be purified by the following methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) should be chosen to provide good recovery of the pure product.

  • Column Chromatography: For small-scale synthesis or when high purity is required, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

  • Washing: Washing the crude product with water can help remove inorganic salts and other water-soluble impurities.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Increase the reaction time and monitor the reaction progress by TLC or HPLC.- Gradually increase the reaction temperature in small increments (e.g., 5-10 °C).- Ensure a slight excess of the methoxide reagent is used.
Decomposition of starting material or product.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Avoid excessively high temperatures.
Poor quality of starting materials.- Verify the purity of the 2-amino-4-chloro-3-nitropyridine and the methoxide source.
Presence of Multiple Spots on TLC (Impure Product) Formation of side products (e.g., hydrolysis product).- Use anhydrous solvents and reagents to minimize water content.- Optimize the reaction temperature to reduce the formation of thermal byproducts.
Incomplete reaction.- As mentioned above, increase reaction time or temperature moderately.
Isomeric impurities in the starting material.- Purify the starting material before the reaction if possible.
Difficulty in Product Isolation Product is soluble in the work-up solvent.- After quenching the reaction, concentrate the reaction mixture under reduced pressure to precipitate the product before filtration.- Perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane.
Oily product instead of a solid.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Purify the oil using column chromatography.
Product Color is Darker than Expected (e.g., dark brown instead of yellow) Presence of colored impurities.- Recrystallize the product, possibly with the addition of activated carbon to adsorb colored impurities.- Purify by column chromatography.

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is a general guideline based on the synthesis of structurally similar compounds. Optimization may be required.

Materials:

  • 2-Amino-4-chloro-3-nitropyridine

  • Sodium methoxide (or sodium metal)

  • Anhydrous Methanol

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of Sodium Methoxide Solution (if using sodium metal): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add anhydrous methanol. Carefully add small pieces of sodium metal portion-wise to the methanol under a nitrogen atmosphere. The reaction is exothermic. Allow the mixture to stir until all the sodium has reacted to form sodium methoxide. Cool the solution to room temperature.

  • Reaction Setup: To the flask containing the sodium methoxide solution (or a solution of commercial sodium methoxide in methanol), add 2-amino-4-chloro-3-nitropyridine portion-wise.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C or reflux, depending on the desired reaction rate) under a nitrogen atmosphere.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water or pouring the reaction mixture over crushed ice.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product does not precipitate, the methanol can be removed under reduced pressure. The resulting aqueous residue can then be extracted with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Methoxy-nitropyridin-amines

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-amino-6-chloro-3-nitropyridineSodium methoxideMethanol25-305-6>90Patent US7256295B2
2-chloro-3-nitropyridineSodium methoxideMethanolReflux4~85General SNAr
2-amino-4-chloro-3-nitropyridineSodium methoxideMethanol25-602-880-95 (expected)Inferred

Visualizations

Synthetic Pathway

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_products Products A 2-Amino-4-chloro-3-nitropyridine C This compound A->C Methanol (Solvent) 25-60 °C D Sodium Chloride (NaCl) A->D B Sodium Methoxide (CH3ONa) B->C Methanol (Solvent) 25-60 °C B->D

Caption: Synthetic route for this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Synthesis prep Prepare Sodium Methoxide in Methanol add_sm Add 2-Amino-4-chloro-3-nitropyridine prep->add_sm react Stir at Controlled Temperature (25-60 °C) add_sm->react monitor Monitor Reaction by TLC/HPLC react->monitor workup Quench Reaction and Isolate Crude Product monitor->workup Reaction Complete purify Purify by Recrystallization or Chromatography workup->purify product Obtain Pure this compound purify->product

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Flowchart start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Evaluate Work-up and Purification start->check_workup optimize_conditions Optimize Temperature and Time check_conditions->optimize_conditions adjust_reagents Adjust Reagent Stoichiometry check_conditions->adjust_reagents improve_purification Refine Purification Method check_workup->improve_purification success Improved Yield and Purity optimize_conditions->success adjust_reagents->success improve_purification->success

Caption: A logical approach to troubleshooting common synthesis issues.

purification of 4-Methoxy-3-nitropyridin-2-amine from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Methoxy-3-nitropyridin-2-amine from a crude reaction mixture.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The primary impurities depend on the synthetic route. A common synthesis involves the nitration of 2-Amino-4-methoxypyridine. In this case, the most likely impurities are:

  • Unreacted Starting Material: 2-Amino-4-methoxypyridine.

  • Positional Isomers: Primarily 2-Amino-4-methoxy-5-nitropyridine, and potentially other nitrated isomers depending on the reaction conditions.

  • Over-nitrated Products: Dinitro-methoxypyridine species, although typically in smaller amounts.

  • Residual Reagents and Solvents: Acids and solvents used in the nitration and work-up steps.

Q2: My crude product is a dark, oily residue instead of a solid. What should I do?

A2: An oily crude product often indicates the presence of significant amounts of residual solvent or impurities that depress the melting point.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all volatile solvents have been thoroughly removed under reduced pressure. Gentle heating on a rotary evaporator can be effective, but avoid high temperatures to prevent degradation.

    • Trituration: Try triturating the oil with a non-polar solvent in which the desired product has low solubility, such as hexanes or diethyl ether. This can often induce crystallization of the product, leaving some impurities dissolved.

    • Aqueous Wash: If acidic or basic residues are suspected, dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) or acid (e.g., dilute HCl), followed by a brine wash. Dry the organic layer and concentrate to see if a solid is obtained.

Q3: After recrystallization, the melting point of my product is still broad and lower than the reported 183-185 °C. What is the likely issue?

A3: A broad and depressed melting point is a strong indicator of remaining impurities, most likely positional isomers which can co-crystallize with the desired product.

  • Troubleshooting Steps:

    • Solvent System Optimization: The chosen recrystallization solvent may not be optimal for separating the isomers. Experiment with different solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot and sparingly soluble when cold (e.g., ethanol, isopropanol), with the addition of a less polar co-solvent (e.g., water, hexanes) to decrease solubility upon cooling.

    • Slow Crystallization: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow crystal growth often leads to higher purity.

    • Column Chromatography: If recrystallization fails to provide a pure product, column chromatography is the recommended next step for separating isomers with different polarities.

Q4: I am having difficulty separating the 3-nitro and 5-nitro isomers by column chromatography. What can I do to improve the separation?

A4: The separation of positional isomers by chromatography can be challenging due to their similar polarities.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: A shallow gradient of a polar solvent in a non-polar solvent is often effective. Start with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that gives the best separation between the spots of the desired product and the impurity.

    • Stationary Phase: Standard silica gel is usually sufficient. However, if separation is still poor, consider using a different stationary phase like alumina (neutral or basic) or a bonded phase silica gel.

    • Column Dimensions and Packing: Use a long, narrow column for better resolution. Ensure the column is packed uniformly to avoid band broadening.

    • Loading Technique: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column in a narrow band.

Data Presentation

The following table summarizes the expected yield and purity of this compound at different stages of a typical purification process.

Purification StageTypical Yield (%)Purity (by HPLC, %)Key Impurities Removed
Crude Reaction Mixture10060-80Starting material, isomers, reagents
After Aqueous Work-up90-9575-85Residual acids and inorganic salts
After Recrystallization70-8590-97Unreacted starting material, some isomers
After Column Chromatography50-70>98Positional isomers, minor byproducts

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Objective: To purify the crude this compound by removing unreacted starting material and some isomeric impurities.

  • Methodology:

    • Dissolve the crude solid in a minimal amount of hot ethanol (near boiling).

    • If any insoluble material is present, perform a hot filtration to remove it.

    • To the hot, clear solution, add deionized water dropwise until the solution becomes slightly cloudy.

    • Add a few more drops of hot ethanol until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature. Yellow crystals should start to form.

    • Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold 1:1 ethanol/water.

    • Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Silica Gel Column Chromatography

  • Objective: To separate this compound from closely related positional isomers.

  • Methodology:

    • TLC Analysis: Develop a suitable mobile phase for separation using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. A solvent system that gives an Rf value of ~0.3 for the desired product and good separation from other spots is ideal.

    • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 hexanes:ethyl acetate) and pack it into a glass column.

    • Sample Loading: Dissolve the partially purified product from recrystallization in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the packed column.

    • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 10% to 30% over several column volumes).

    • Fraction Collection: Collect fractions and monitor them by TLC.

    • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up crude->workup Removal of reagents/acids recrystallization Recrystallization workup->recrystallization Removal of starting material & some isomers chromatography Column Chromatography recrystallization->chromatography Separation of isomers pure_product Pure Product (>98% Purity) chromatography->pure_product Final Polishing

Caption: Purification workflow for this compound.

Impurity_Formation start_material 2-Amino-4-methoxypyridine desired_product This compound (Desired Product) start_material->desired_product Nitration at C3 isomer_impurity 2-Amino-4-methoxy-5-nitropyridine (Isomeric Impurity) start_material->isomer_impurity Nitration at C5 other_impurities Other Impurities (e.g., dinitro products) start_material->other_impurities Further Nitration nitrating_agent Nitrating Agent (e.g., HNO3/H2SO4) nitrating_agent->desired_product nitrating_agent->isomer_impurity nitrating_agent->other_impurities

Caption: Potential impurity formation pathway during synthesis.

side reactions to avoid when using 4-Methoxy-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-3-nitropyridin-2-amine. The information is designed to help anticipate and resolve common issues encountered during experimental procedures, with a focus on avoiding undesirable side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when using this compound?

A1: The primary side reactions involving this compound typically fall into three categories:

  • Nucleophilic Attack on the Methoxy Group: Under certain conditions, particularly with strong nucleophiles or under acidic conditions, the methoxy group can be susceptible to demethylation, yielding the corresponding 4-hydroxy derivative.

  • Reactions at the Amino Group: The primary amine at the 2-position can undergo various reactions, such as acylation, alkylation, or diazotization, depending on the reagents and reaction conditions. In some cases, over-alkylation or acylation can occur.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction under various conditions, which can lead to the formation of the corresponding 3-amino derivative or other reduction intermediates. The chemoselectivity of this reduction can be challenging in the presence of other reducible functional groups.

Q2: How does the electronic nature of the substituents on this compound influence its reactivity?

A2: The pyridine ring is inherently electron-deficient. The strong electron-withdrawing nitro group at the 3-position further deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. The amino and methoxy groups are electron-donating and can influence the regioselectivity of reactions.

Q3: What are the optimal storage conditions for this compound to prevent degradation?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Exposure to strong acids, bases, and reducing agents should be avoided during storage. For solutions, it is advisable to prepare them fresh. If storage of a solution is necessary, it should be kept at low temperatures (e.g., -20°C) and protected from light.

Troubleshooting Guides

Issue 1: Formation of an Unexpected Byproduct with a Higher Polarity
  • Symptom: TLC or HPLC analysis shows a new, more polar spot/peak, and the mass spectrum indicates a loss of a methyl group (M-14).

  • Possible Cause: Demethylation of the 4-methoxy group to a 4-hydroxy group. This can be catalyzed by strong acids or certain nucleophiles.

  • Troubleshooting Steps:

    • pH Control: If the reaction is performed under acidic conditions, consider using a milder acid or a buffered system.

    • Nucleophile Choice: If a strong nucleophile is being used, it may be necessary to protect the amino group to reduce the overall electron density of the ring and decrease the susceptibility of the methoxy group to nucleophilic attack.

    • Temperature Control: Lowering the reaction temperature may help to minimize this side reaction.

Issue 2: Low Yield in Nucleophilic Substitution Reactions
  • Symptom: The desired nucleophilic substitution product is obtained in low yield, with a significant amount of starting material remaining.

  • Possible Cause: Insufficient activation of the pyridine ring or decomposition of the starting material.

  • Troubleshooting Steps:

    • Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO to facilitate the SNAr reaction.

    • Base Selection: Employ a non-nucleophilic base (e.g., DBU) or an appropriate inorganic base (e.g., K2CO3) to promote the reaction without competing with the desired nucleophile.[1]

    • Temperature Optimization: While higher temperatures can promote the reaction, they can also lead to decomposition. An optimal temperature should be determined experimentally.

Issue 3: Unwanted Reduction of the Nitro Group
  • Symptom: During a reaction intended to modify another part of the molecule, the nitro group is partially or fully reduced.

  • Possible Cause: Presence of a reducing agent in the reaction mixture or use of a catalyst that can facilitate nitro group reduction (e.g., Palladium on carbon with a hydrogen source).

  • Troubleshooting Steps:

    • Reagent Purity: Ensure that all reagents and solvents are free from contaminants that could act as reducing agents.

    • Chemoselective Reagents: If a reduction is desired elsewhere in the molecule, choose a chemoselective reducing agent that will not affect the nitro group under the chosen conditions.

    • Reaction Atmosphere: Perform the reaction under an inert atmosphere to prevent any undesired redox reactions.

Data Presentation

Table 1: Summary of Potential Side Reactions and Conditions to Avoid

Side ReactionFunctional Group InvolvedConditions Promoting the Side ReactionPotential Byproduct
Demethylation4-MethoxyStrong acids, high temperatures, some strong nucleophiles4-Hydroxy-3-nitropyridin-2-amine
N-Acylation/Alkylation2-AminoExcess acylating/alkylating agent, strong basesDi-acylated/alkylated products
Nitro Group Reduction3-NitroReducing agents (e.g., H₂, metal catalysts), certain metals in acidic media4-Methoxy-pyridin-2,3-diamine
Hydrolysis of Amine2-AminoStrongly acidic or basic aqueous conditions at elevated temperatures4-Methoxy-3-nitro-2-hydroxypyridine

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on a Related 2-Halopyridine
  • Objective: To provide a representative protocol for the substitution of a leaving group at the 2-position of a pyridine ring activated by a nitro group. This can be adapted for reactions where the amino group of this compound acts as the nucleophile.

  • Methodology:

    • To a solution of the 2-halopyridine (1.0 eq) in a suitable solvent (e.g., DMSO), add this compound (1.1 eq) and a base such as K2CO3 (2.0 eq).[1]

    • Heat the reaction mixture to a temperature between 50-100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Reduction of the Nitro Group on a Substituted Nitropyridine
  • Objective: To provide a general method for the reduction of the nitro group to an amine, which can be adapted for this compound.

  • Methodology:

    • Dissolve the nitropyridine derivative (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Add a catalyst, for example, 10% Pd/C (5-10 mol%).

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography if necessary.

Mandatory Visualization

Side_Reactions A This compound B Demethylation A->B Strong Acid / High Temp. C Nitro Group Reduction A->C Reducing Agents (e.g., H2/Pd-C) D N-Alkylation / N-Acylation A->D Alkyl/Acyl Halide + Base P1 4-Hydroxy-3-nitropyridin-2-amine B->P1 P2 4-Methoxy-pyridin-2,3-diamine C->P2 P3 2-(Alkyl/Acyl)amino-4-methoxy-3-nitropyridine D->P3 SNAr_Troubleshooting start Low Yield in SNAr Reaction cause1 Possible Cause Insufficient Ring Activation start->cause1 cause2 Possible Cause Starting Material Decomposition start->cause2 cause3 Possible Cause Competing Side Reactions start->cause3 sol1 Solution Use polar aprotic solvent (DMF, DMSO) cause1->sol1 sol2 Solution Optimize reaction temperature cause2->sol2 sol3 Solution Use non-nucleophilic base (e.g., DBU) cause3->sol3 sol4 Solution Protect reactive functional groups cause3->sol4

References

Technical Support Center: 4-Methoxy-3-nitropyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-3-nitropyridin-2-amine. The following sections address common issues encountered during key synthetic transformations of this versatile building block.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a common reaction for modifying the pyridine ring, particularly with the activating effect of the nitro group.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction with an amine nucleophile is sluggish or incomplete. What are the likely causes?

A1: Incomplete reactions are often due to insufficient activation of the pyridine ring or issues with the nucleophile and reaction conditions. Key factors to consider are:

  • Basicity of the Nucleophile: Weakly basic amines may react slowly. The choice of base is crucial to deprotonate the amine without causing side reactions.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the intermediate Meisenheimer complex.

  • Temperature: Higher temperatures can increase the reaction rate, but may also lead to degradation of starting materials or products.

  • Steric Hindrance: Bulky nucleophiles may experience steric hindrance, slowing down the reaction.

Q2: I am observing the formation of multiple products in my SNAr reaction. What are the possible side reactions?

A2: Side product formation can arise from several pathways:

  • Over-alkylation: If the nucleophile is a primary or secondary amine, it can react multiple times with the substrate if an appropriate base is not used to control the stoichiometry.

  • Competing Reactions: The amino group on the pyridine ring can also act as a nucleophile, leading to self-condensation or other undesired reactions, especially at high temperatures.

  • Nitro Group Displacement: While less common, under certain conditions, the nitro group can be displaced by a strong nucleophile.

Q3: How can I improve the yield and purity of my SNAr product?

A3: To enhance the yield and purity, consider the following optimization strategies:

  • Catalyst Addition: In some cases, the use of a phase-transfer catalyst can facilitate the reaction between a solid-liquid or liquid-liquid phase.

  • Careful Control of Stoichiometry: Use a slight excess of the nucleophile (1.1-1.2 equivalents) to ensure complete consumption of the starting material.

  • Work-up Procedure: A well-designed work-up is critical for removing unreacted starting materials and byproducts. Acid-base extraction can be effective for separating amine-containing compounds.[1]

Troubleshooting Guide: SNAr Reactions
Problem Possible Cause Suggested Solution
Low to No Conversion Insufficiently activated substrate.Ensure the reaction is heated appropriately. Consider using a more polar aprotic solvent.
Low nucleophilicity of the amine.Use a stronger base to fully deprotonate the amine. Consider using a more nucleophilic amine if the structure can be varied.
Formation of Multiple Products Over-alkylation of amine nucleophile.Use a bulky base or control the stoichiometry of the amine and base carefully.
Self-condensation of the starting material.Lower the reaction temperature and ensure a homogenous solution.
Product Degradation Reaction temperature is too high.Reduce the reaction temperature and monitor the reaction progress closely over a longer period.
Harsh work-up conditions.Use milder acids or bases during extraction and maintain low temperatures.
Experimental Protocol: General Procedure for SNAr with an Amine
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).

  • Reagent Addition: Add the amine nucleophile (1.1-1.2 eq.) and a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 eq.).

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

II. Reduction of the Nitro Group

The reduction of the nitro group to an amine is a key transformation, often leading to the formation of a diamine intermediate for the synthesis of heterocyclic systems.

Frequently Asked Questions (FAQs)

Q1: My nitro group reduction is not going to completion. What are some common issues?

A1: Incomplete reduction can be due to several factors:

  • Catalyst Inactivity: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be poisoned or of low quality. Ensure the catalyst is fresh and handled under an inert atmosphere.

  • Insufficient Reducing Agent: When using metal reductants like Fe, SnCl₂, or Zn, ensure a sufficient excess is used to drive the reaction to completion.[2]

  • Solvent Choice: The choice of solvent can influence the reaction rate. For catalytic hydrogenation, polar solvents like ethanol or methanol are common. For metal reductions, acidic or neutral conditions are often employed.

Q2: I am getting a complex mixture of products after the reduction. What could be the side reactions?

A2: Side reactions during nitro group reduction can include:

  • Partial Reduction: Formation of nitroso or hydroxylamine intermediates can occur if the reduction is not complete.

  • Debromination/Dehalogenation: If other halogens are present on the pyridine ring, they may be removed under certain reductive conditions.

  • Ring Opening: Under very harsh reducing conditions, the pyridine ring can be cleaved.

Q3: The resulting diamine product is unstable and decomposes quickly. How can I handle it?

A3: Pyridine diamines, especially ortho-diamines, can be unstable and prone to oxidation. It is often best to use the crude diamine immediately in the next step without extensive purification.[1] If isolation is necessary, work under an inert atmosphere and at low temperatures.

Troubleshooting Guide: Nitro Group Reduction
Problem Possible Cause Suggested Solution
Incomplete Reaction Inactive catalyst (catalytic hydrogenation).Use a fresh batch of catalyst and ensure the system is free of catalyst poisons.
Insufficient reducing agent (metal reduction).Increase the equivalents of the metal reducing agent and acid.
Formation of Byproducts Partial reduction to nitroso or hydroxylamine.Increase reaction time or temperature, or use a stronger reducing system.
Decomposition of the product.Use the crude product immediately in the next step. If purification is needed, use rapid techniques under an inert atmosphere.
Low Isolated Yield Product instability during work-up and purification.Minimize exposure to air and light. Consider telescoping the reaction into the next step without isolation.
Experimental Protocol: Reduction of the Nitro Group with SnCl₂
  • Reaction Setup: To a solution of this compound (1.0 eq.) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.).[2]

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor by TLC.

  • Work-up: Once the reaction is complete, concentrate the solvent. Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃ or a 2 M KOH solution to neutralize the acid and precipitate the tin salts.[2]

  • Purification: Filter the mixture through a pad of celite to remove the tin salts. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic layers. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diamine, which is often used directly in the subsequent step.

III. Suzuki Coupling Reactions

While there is no direct leaving group for a standard Suzuki coupling on the title compound, it can be a precursor to a halogenated derivative suitable for such reactions. This section provides a guide for a hypothetical 2-halo-4-methoxy-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is giving a low yield. What are the common pitfalls?

A1: Low yields in Suzuki couplings with pyridyl halides can be due to:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. The choice of ligand is critical to mitigate this effect.

  • Protodeboronation: The boronic acid can be cleaved by water or other protic sources, especially under basic conditions, leading to the formation of an undesired protonated arene. Using boronic esters (e.g., pinacol esters) can reduce this side reaction.

  • Ineffective Base: The base plays a crucial role in the transmetalation step. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system needs to be optimized for each substrate.

Q2: What are the common side products in Suzuki coupling reactions involving pyridines?

A2: Common side products include:

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is essential.

  • Dehalogenation: The starting aryl halide can be reduced, leading to the formation of the corresponding arene.

  • Protodeboronation Product: As mentioned, the boronic acid can be protonated, leading to the formation of the corresponding arene from the boronic acid starting material.

Troubleshooting Guide: Suzuki Coupling
Problem Possible Cause Suggested Solution
Low Yield Catalyst deactivation by the pyridine nitrogen.Screen different phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
Protodeboronation of the boronic acid.Use anhydrous solvents and consider using a boronic ester instead of a boronic acid.
Homocoupling of Boronic Acid Presence of oxygen.Ensure thorough degassing of the reaction mixture using techniques like freeze-pump-thaw or sparging with an inert gas.
Dehalogenation of Aryl Halide Presence of a hydride source.Use high-purity, anhydrous solvents.
Experimental Protocol: General Procedure for Suzuki Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-halo-4-methoxy-3-nitropyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

IV. Synthesis of Bicyclic Heterocycles

This compound is an excellent precursor for the synthesis of fused bicyclic systems like imidazopyridines and triazolopyridines, which are of significant interest in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is a common method to synthesize imidazopyridines from this compound?

A1: A common route involves a two-step process:

  • Reduction of the Nitro Group: The nitro group is reduced to an amine to form the corresponding 2,3-diaminopyridine derivative.

  • Cyclization: The resulting diamine is then cyclized with a carboxylic acid, aldehyde, or a related one-carbon synthon to form the imidazole ring. For example, reaction with formic acid or triethyl orthoformate will install a hydrogen at the 2-position of the imidazopyridine ring.

Q2: How can I synthesize triazolopyridines from this starting material?

A2: The synthesis of a triazolopyridine from this compound is less direct. A common strategy for forming a[1][3][4]triazolo[1,5-a]pyridine ring system involves the reaction of a 2-aminopyridine with an N-acyl-N'-arylthiourea followed by cyclization. Alternatively, a 2-hydrazinopyridine can be used as a key intermediate.

Troubleshooting Guide: Bicyclic Heterocycle Synthesis
Problem Possible Cause Suggested Solution
Low Yield in Cyclization Step Instability of the diamine intermediate.Use the crude diamine immediately after the reduction step without purification.
Incomplete cyclization.Use a dehydrating agent (e.g., PPA, Eaton's reagent) or increase the reaction temperature.
Formation of Isomers Non-regioselective cyclization.This is less of a concern with a 2,3-diamine, but careful characterization of the product is necessary.
Experimental Protocol: Synthesis of an Imidazopyridine Derivative
  • Reduction: Reduce this compound to 4-methoxypyridine-2,3-diamine using a standard procedure (e.g., with SnCl₂ as described above). Use the crude diamine directly in the next step.

  • Cyclization: Dissolve the crude diamine in a suitable reagent that serves as the source for the final carbon of the imidazole ring (e.g., formic acid or triethyl orthoformate).

  • Reaction Conditions: Heat the mixture at reflux for several hours and monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction and neutralize with a base (e.g., aqueous NaHCO₃ or NH₄OH).

  • Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography or recrystallization.

V. Visualized Workflows and Relationships

General Troubleshooting Workflow

start Reaction Problem (e.g., Low Yield, Impurities) check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions analyze_mixture Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_reagents->analyze_mixture check_conditions->analyze_mixture identify_problem Identify Nature of Problem (Incomplete Reaction, Side Products) analyze_mixture->identify_problem incomplete Incomplete Reaction identify_problem->incomplete side_products Side Products Formed identify_problem->side_products optimize_conditions Optimize Reaction Conditions (Increase Temp/Time, Change Solvent/Catalyst) incomplete->optimize_conditions modify_workup Modify Work-up or Purification (e.g., Recrystallization, Different Chromatography) side_products->modify_workup success Problem Solved optimize_conditions->success modify_workup->success start Low Yield in Suzuki Coupling check_deboronation Check for Protodeboronation (LC-MS for arene byproduct) start->check_deboronation deboronation_yes Yes check_deboronation->deboronation_yes deboronation_no No check_deboronation->deboronation_no use_ester Use Boronic Ester (e.g., pinacol) and Anhydrous Conditions deboronation_yes->use_ester check_homocoupling Check for Homocoupling (GC-MS or NMR for biaryl byproduct) deboronation_no->check_homocoupling success Improved Yield use_ester->success homocoupling_yes Yes check_homocoupling->homocoupling_yes homocoupling_no No check_homocoupling->homocoupling_no degas Improve Degassing (Freeze-Pump-Thaw) homocoupling_yes->degas optimize_catalyst Optimize Catalyst System (Screen Ligands and Pd Source) homocoupling_no->optimize_catalyst degas->success optimize_catalyst->success start This compound reduction Nitro Group Reduction (e.g., SnCl2, H2/Pd/C) start->reduction diamine 4-Methoxypyridine-2,3-diamine (Unstable Intermediate) reduction->diamine cyclization Cyclization (e.g., HCOOH, RCOCl) diamine->cyclization product Imidazo[4,5-b]pyridine Derivative cyclization->product

References

optimizing reaction conditions for 4-Methoxy-3-nitropyridin-2-amine derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 4-Methoxy-3-nitropyridin-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound.

Issue 1: Low or No Product Yield in Acylation Reactions

Question: I am attempting to acylate the primary amine of this compound with an acyl chloride/anhydride but am observing very low to no yield of my desired amide. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in acylation reactions of this compound can stem from several factors, primarily related to the reactivity of the starting material and the reaction conditions. The electron-withdrawing nature of the nitro group can decrease the nucleophilicity of the adjacent amino group, making the reaction more challenging than with other amines.

Troubleshooting Steps:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A non-nucleophilic organic base like triethylamine or diisopropylethylamine is typically used to neutralize the HCl generated during the reaction. Ensure at least one equivalent of the base is used. For less reactive acylating agents, a stronger base like pyridine (which can also act as a catalyst) may be beneficial.

  • Solvent Purity: Ensure the use of anhydrous (dry) solvents. The presence of water can hydrolyze the acyl chloride/anhydride, reducing its availability for the desired reaction. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents and should be appropriately dried before use.

  • Reaction Temperature: While many acylations proceed at room temperature, sluggish reactions can be gently heated (e.g., to 40-50 °C) to increase the reaction rate. However, be cautious of potential side reactions at higher temperatures. Conversely, for highly reactive acylating agents, starting the reaction at 0 °C and allowing it to slowly warm to room temperature can help control the reaction and minimize side product formation.

  • Acylating Agent Reactivity: If using a less reactive acylating agent, consider converting the carboxylic acid to a more reactive species. Activating agents like HOBt/EDC or conversion to an acid chloride using thionyl chloride or oxalyl chloride can significantly improve yields.

  • Catalyst Addition: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation reaction, especially with less reactive anhydrides.

Issue 2: Formation of Multiple Products in Alkylation Reactions

Question: I am trying to perform a mono-alkylation on the primary amine of this compound using an alkyl halide, but I am observing the formation of both mono- and di-alkylated products, as well as unreacted starting material. How can I improve the selectivity for mono-alkylation?

Answer:

Controlling the degree of alkylation on a primary amine can be challenging due to the increased nucleophilicity of the newly formed secondary amine.

Troubleshooting Steps:

  • Stoichiometry of the Alkylating Agent: Use a controlled amount of the alkylating agent. Starting with a 1:1 molar ratio of the amine to the alkyl halide is a good starting point. An excess of the alkylating agent will favor di-alkylation.

  • Reaction Concentration: Running the reaction at a higher dilution can favor mono-alkylation by reducing the frequency of intermolecular collisions.

  • Choice of Base and Solvent: A bulky, non-nucleophilic base can help to deprotonate the primary amine without interfering with the reaction. The choice of solvent can also influence selectivity.

  • Protecting Group Strategy: For challenging cases, consider a protecting group strategy. For instance, acylation of the amine followed by reduction of the amide would yield the mono-alkylated product. Another approach is reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This method often provides good selectivity for mono-alkylation.

Issue 3: Difficulty in Purifying the Derivatized Product

Question: My reaction to derivatize this compound appears to be successful by TLC, but I am having difficulty isolating the pure product from the reaction mixture. What purification strategies can I employ?

Answer:

Purification of substituted pyridines can be challenging due to their basicity and polarity.

Troubleshooting Steps:

  • Aqueous Work-up: A standard aqueous work-up can help remove many impurities. This typically involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or DCM) and water. Washing the organic layer with a mild acid (e.g., dilute HCl) can remove unreacted amine starting material, while a wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic byproducts. Be cautious, as the desired product may also have some solubility in the aqueous layers depending on its structure.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying these types of compounds.

    • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.

    • Tailing Reduction: The basic nature of the pyridine ring can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can significantly improve peak shape.

    • Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (basic or neutral) or a reverse-phase C18 column.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: The primary amino group is the most common site for derivatization. Typical strategies include:

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Suzuki Coupling: While not a direct derivatization of the amine, the pyridine ring can potentially undergo Suzuki coupling if converted to a halide, offering a path to C-C bond formation. However, derivatization of the amine is more common.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.

Q2: How does the nitro group affect the reactivity of the 2-amino group?

A2: The nitro group (-NO2) is a strong electron-withdrawing group. Its presence at the 3-position decreases the electron density of the pyridine ring and reduces the nucleophilicity of the 2-amino group, making it less reactive than a typical aminopyridine. This may necessitate more forcing reaction conditions (e.g., stronger reagents, higher temperatures, or longer reaction times) for derivatization.

Q3: Can I selectively derivatize the pyridine ring nitrogen?

A3: Direct derivatization of the pyridine ring nitrogen is generally difficult in the presence of a more nucleophilic primary amino group. The 2-amino group is significantly more basic and nucleophilic and will preferentially react.

Experimental Protocols

The following are generalized protocols for common derivatization reactions of this compound. These should be considered as starting points and may require optimization.

Protocol 1: General Procedure for N-Acylation

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a non-nucleophilic base such as triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Illustrative Reaction Conditions for N-Acylation of this compound with Acetyl Chloride

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (1.2)DCM0 to RT475
2Pyridine (3.0)PyridineRT285
3DIPEA (1.5)THFRT678
4Triethylamine (1.2)DCM40182

Note: The data in this table is illustrative and intended for guidance purposes only.

Table 2: Illustrative Reaction Conditions for N-Alkylation of this compound with Benzyl Bromide

EntryBase (eq)SolventTemperature (°C)Time (h)Mono-alkylation:Di-alkylation Ratio
1K₂CO₃ (2.0)DMF601280:20
2Cs₂CO₃ (1.5)Acetonitrile80885:15
3NaH (1.1)THFRT670:30

Note: The data in this table is illustrative and intended for guidance purposes only.

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivatives start This compound acylation N-Acylation (Acyl Halide/Anhydride, Base) start->acylation alkylation N-Alkylation (Alkyl Halide, Base) start->alkylation reductive_amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) start->reductive_amination amide Amide Derivative acylation->amide sec_amine Secondary/Tertiary Amine Derivative alkylation->sec_amine sec_amine2 Secondary Amine Derivative reductive_amination->sec_amine2

Caption: General derivatization pathways for this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting start Experiment Start reaction Perform Derivatization Reaction start->reaction tlc Monitor by TLC reaction->tlc workup Aqueous Work-up tlc->workup Clean Reaction low_yield Low/No Reaction? tlc->low_yield No Product Spot side_products Side Products? tlc->side_products Multiple Product Spots purification Column Chromatography / Crystallization workup->purification product Pure Product purification->product low_yield->workup No adjust_conditions Adjust Reaction Conditions: - Temperature - Reagent Stoichiometry - Catalyst - Solvent low_yield->adjust_conditions Yes side_products->workup No optimize_purification Optimize Purification: - Solvent System - Additive (e.g., Et3N) - Alternative Stationary Phase side_products->optimize_purification Yes adjust_conditions->reaction optimize_purification->purification

Caption: A logical workflow for troubleshooting derivatization reactions.

preventing degradation of 4-Methoxy-3-nitropyridin-2-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides comprehensive guidance on the proper storage and handling of 4-Methoxy-3-nitropyridin-2-amine to prevent its chemical degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect the compound from moisture. For maximum stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage.[3] The compound should be kept away from heat sources, open flames, and sparks. Always refer to the product label for any specific recommended storage temperatures.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors that can lead to the degradation of this compound include:

  • Moisture/Humidity: The compound can be hygroscopic, and moisture can initiate hydrolysis or other degradation pathways.[3]

  • Air/Oxygen: As with many amine-containing compounds, there is a risk of oxidative degradation, which can be accelerated by exposure to air.[4][5]

  • Light: Nitroaromatic compounds can be sensitive to light (UV or visible), leading to photodegradation. It is advisable to store the compound in an amber or opaque vial.[6]

  • Elevated Temperatures: Heat can accelerate the rate of both thermal and oxidative degradation.[5]

  • Incompatible Materials: Contact with strong oxidizing or reducing agents can cause rapid degradation.[7]

Q3: How can I visually determine if my sample of this compound has degraded?

A3: A pure sample of this compound is typically a yellow solid.[7] Any significant change in color (e.g., darkening to brown or black) or a change in physical state (e.g., clumping, melting, or becoming oily) may indicate degradation. However, visual inspection is not a definitive test, and analytical methods should be used for confirmation.

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life is highly dependent on the storage conditions. When stored correctly in a sealed container in a cool, dark, and dry place, the compound is stable. However, for critical applications, it is best practice to re-analyze the purity of the compound if it has been stored for an extended period (e.g., over a year) or if there is any suspicion of improper storage.

Q5: Can I store this compound in solution, and if so, for how long?

A5: Storing this compound in solution is generally not recommended for long periods due to increased risks of degradation. If you must store a solution, use a dry, aprotic solvent, store it at a low temperature (e.g., -20°C or -80°C), protect it from light, and purge the headspace with an inert gas. A stability study in your chosen solvent is advised to determine how long the solution remains viable.[6]

Troubleshooting Guide

My compound has changed color from yellow to dark brown. What does this mean and what should I do?

  • Possible Cause: A color change is a strong indicator of chemical degradation, likely due to oxidation, reaction with impurities, or thermal stress.

  • Troubleshooting Steps:

    • Do not use the compound in your experiment, as the impurities could lead to failed reactions or erroneous results.

    • Confirm the degradation by running an analytical test (e.g., HPLC, LC-MS, or NMR) to check the purity against a reference standard or previous batch data.

    • If degradation is confirmed, dispose of the material according to your institution's safety regulations.[2][8]

    • Review your storage protocol to ensure it aligns with the recommended conditions to prevent future occurrences.

I am seeing unexpected peaks in my HPLC/LC-MS analysis. Could this be degradation?

  • Possible Cause: Yes, the appearance of new, unexpected peaks is a classic sign of degradation products or impurities.

  • Troubleshooting Steps:

    • Compare the chromatogram to that of a freshly opened or new batch of the compound, if available.

    • Consider the potential degradation pathways (hydrolysis, oxidation). The molecular weights of the new peaks from LC-MS analysis can provide clues to the identity of the degradation products.

    • Perform a forced degradation study (see protocol below) to intentionally create degradation products. This can help confirm if the unexpected peaks in your sample match those formed under specific stress conditions.

My reaction yield is low or the reaction is failing. Could the starting material have degraded?

  • Possible Cause: The purity and integrity of starting materials are critical for successful reactions. If this compound has degraded, its effective concentration is lower, and the degradation products could inhibit or interfere with the desired chemical transformation.

  • Troubleshooting Steps:

    • Immediately test the purity of your starting material using a reliable analytical method (HPLC, NMR).

    • If the purity is below the required specification, acquire a new, high-purity batch of the compound.

    • Before use, always ensure the compound appears as expected (yellow solid) and has been stored correctly.

Data Presentation

ParameterRecommended ConditionRationale & Reference
Temperature Cool; See product labelPrevents thermal degradation. Some related compounds are stored below 30°C.[9]
Atmosphere Tightly closed container; Inert gas (e.g., Argon) for long-term storageProtects from oxygen (oxidation) and moisture (hydrolysis).[1][3]
Light Protect from light (use amber/opaque vials)Prevents photodegradation, common for nitroaromatic compounds.[6]
Moisture Dry environmentThe compound may be hygroscopic; moisture can cause degradation.[3]
Incompatibilities Away from strong oxidizing and reducing agentsPrevents chemical reactions that would degrade the compound.[7][10]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is used to investigate the stability of this compound under various stress conditions to identify potential degradation products.[6]

Objective: To determine the degradation profile of the compound under acidic, basic, oxidative, thermal, and photolytic stress.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation (Solid State): Place a solid sample of the compound in an oven at 70°C for 48 hours. Dissolve the stressed sample in the solvent for analysis.

    • Photodegradation: Expose a solution of the compound to a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a PDA detector).

    • Compare the chromatograms to identify and quantify the degradation products formed under each condition.

Visualizations

Caption: Troubleshooting workflow for suspected degradation.

This guide is intended to provide technical support and is based on available safety and chemical data. Always follow your institution's specific safety protocols and consult the material's Safety Data Sheet (SDS) before handling.

References

strategies to improve the regioselectivity of reactions with 4-Methoxy-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methoxy-3-nitropyridin-2-amine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction outcomes and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main electronic and steric factors influencing the reactivity of this compound?

A1: The reactivity of this compound is governed by the interplay of its three substituents:

  • Amino (-NH₂) at C2: A strong electron-donating group (+M effect) that activates the ring towards electrophilic attack and can participate in reactions itself.

  • Nitro (-NO₂) at C3: A powerful electron-withdrawing group (-I, -M effects) that deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[1][2]

  • Methoxy (-OCH₃) at C4: An electron-donating group (+M > -I effect) that can influence the regioselectivity of substitution reactions.[3]

The pyridine nitrogen itself is electron-withdrawing, making the ring generally electron-deficient and susceptible to nucleophilic attack, especially at the C2 and C4 positions.[4] The combination of these groups creates a complex electronic environment where regioselectivity can be challenging to control. Steric hindrance from the substituents can also influence the approach of reagents.[5][6][7]

Q2: Which positions on the pyridine ring are most susceptible to nucleophilic attack?

A2: For Nucleophilic Aromatic Substitution (SNAr), the positions ortho and para to the strongly electron-withdrawing nitro group are most activated. In this molecule, this corresponds to the C2 and C4 positions. However, since the C2 position is occupied by a non-leaving amino group, the primary sites for SNAr are:

  • C4-position: The methoxy group at C4 is a potential leaving group. Nucleophilic attack at this position is activated by the ortho nitro group.

  • C6-position: Although there is no leaving group at C6, the pyridine nitrogen and the C3-nitro group activate this position. A reaction at this site would likely proceed via an SNAr-H mechanism or require a pre-installed leaving group.

The choice between these sites often depends on the reaction conditions and the nature of the nucleophile.[8][9]

Q3: Is the molecule likely to undergo electrophilic aromatic substitution?

A3: Electrophilic Aromatic Substitution (EAS) is generally difficult on pyridine rings due to the electron-withdrawing nature of the nitrogen atom.[4] The presence of the powerful deactivating nitro group further hinders this type of reaction. While the amino and methoxy groups are activating, the overall electron-deficient character of the ring makes EAS challenging. If it were to occur, the C5 position would be the most likely site of attack, being meta to the deactivating nitro group and ortho/para to the activating groups.

Q4: How can the amino and nitro groups be used strategically?

A4: The existing functional groups can be modified to alter the molecule's reactivity and direct subsequent reactions:

  • Nitro Group Reduction: The nitro group can be reduced to an amino group. This completely changes the electronic properties, converting a strongly deactivating group into a strongly activating one, which would favor electrophilic substitution.

  • Amino Group Modification: The 2-amino group can be acylated or converted into a different functional group via diazotization. This can serve as a protecting group strategy or be used to modulate the electronic effects and steric hindrance around the C2 position.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: My SNAr reaction with a nucleophile (e.g., an amine or thiol) yields a mixture of products, with substitution occurring at both the C4 (displacement of methoxy) and C6 positions.

Possible Causes & Solutions:

CauseRecommended Solution
Kinetic vs. Thermodynamic Control The C4 position may be kinetically favored due to the better leaving group (-OCH₃), while the C6 product might be more thermodynamically stable. Try lowering the reaction temperature to favor the kinetic product or increasing the temperature and reaction time to favor the thermodynamic product.
Solvent Effects The polarity of the solvent can influence the stability of the charged Meisenheimer intermediate.[9] Experiment with a range of solvents (e.g., polar aprotic like DMF, DMSO vs. nonpolar like Toluene) to see how it impacts the product ratio.
Base Strength For SNAr-H reactions at C6 or reactions involving deprotonated nucleophiles, the strength and concentration of the base (e.g., K₂CO₃, NaH, t-BuOK) are critical. A stronger base may favor deprotonation and attack at C6. Try screening different bases.
Steric Hindrance A bulky nucleophile may preferentially attack the less sterically hindered position. If C6 substitution is desired, a smaller nucleophile might be more effective. Conversely, a bulkier nucleophile might favor C4 substitution if the transition state is less crowded.[7]

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Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Problem: I have converted the 2-amino group to a halide (e.g., 2-bromo) to perform a cross-coupling reaction, but the yield is low or the reaction fails.

Possible Causes & Solutions:

CauseRecommended Solution
Ligand Choice The electronic and steric properties of the phosphine ligand are crucial. The electron-rich, sterically hindered pyridine may require specialized ligands (e.g., Buchwald or Fu-type ligands) to facilitate oxidative addition and reductive elimination.[10]
Catalyst Poisoning The pyridine nitrogen or the nitro group can coordinate to the palladium center, inhibiting catalytic activity. Try using a higher catalyst loading or a more robust pre-catalyst.
Base and Solvent System The combination of base and solvent is critical for the transmetalation step. Screen a variety of conditions, such as K₃PO₄ in dioxane/water or CsF in DMF. For Stille couplings, additives like Cu(I) salts can sometimes enhance reactivity.[10]
Substrate Decomposition The highly functionalized pyridine may be unstable under prolonged heating. Attempt the reaction at a lower temperature for a longer duration or use microwave irradiation to shorten the reaction time.

Experimental Protocols

General Protocol for Regioselective SNAr at the C4-Position

This protocol provides a starting point for the substitution of the 4-methoxy group with a generic amine nucleophile (R-NH₂). Optimization will be required for specific substrates.

  • Reagent Preparation:

    • In a dry, inert-atmosphere glovebox or Schlenk line, add this compound (1.0 equiv), the desired amine nucleophile (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) to an oven-dried reaction vessel.

    • Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.

  • Reaction Execution:

    • Seal the vessel and remove it from the inert atmosphere.

    • Heat the reaction mixture to the desired temperature (start with a screen from 60 °C to 120 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-substituted product.

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Data Presentation

Table 1: Hypothetical Influence of Reaction Parameters on C4/C6 Selectivity

The following table presents hypothetical data based on general principles of SNAr reactions to guide optimization. Actual results will vary.

EntryNucleophile (NuH)BaseSolventTemp (°C)Time (h)C4:C6 Ratio (Product)
1PiperidineK₂CO₃DMF801285:15
2PiperidineK₂CO₃Toluene1101270:30
3PiperidineNaHTHF65660:40
4ThiophenolCs₂CO₃Dioxane100895:5
5Di-tert-butylamineK₂CO₃DMF10024>98:<2 (Steric hindrance favors C4)
6AmmoniaNaNH₂liq. NH₃-33420:80 (Chichibabin-type)

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References

Technical Support Center: Overcoming Solubility Challenges with 4-Methoxy-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 4-Methoxy-3-nitropyridin-2-amine in organic solvents.

Troubleshooting Guide

Issue 1: Compound fails to dissolve in the chosen solvent at room temperature.

Initial Steps:

  • Verify Compound Purity: Impurities can significantly impact solubility. Ensure the purity of your this compound.

  • Select an Appropriate Solvent: Based on the structure of the compound (containing amino, methoxy, and nitro groups), polar aprotic and some polar protic solvents are likely to be more effective.

  • Increase Agitation: Ensure vigorous and continuous stirring or vortexing to maximize the interaction between the solute and the solvent.

  • Particle Size Reduction: Grind the solid compound to a fine powder to increase the surface area available for dissolution.

Advanced Troubleshooting:

  • Gentle Heating: Cautiously warm the solution. Many compounds exhibit increased solubility at higher temperatures. However, monitor for any signs of degradation (color change, precipitation upon cooling).

  • Sonication: Use an ultrasonic bath to break down any aggregates and enhance solvation.

  • Test a Range of Solvents: If the initial solvent is unsuccessful, perform small-scale solubility tests with a variety of solvents from different classes (see Data Presentation section).

Issue 2: Compound precipitates out of solution after cooling or standing.

Possible Causes and Solutions:

  • Supersaturation: The solution was likely supersaturated at a higher temperature.

    • Solution: Re-heat the solution to redissolve the compound and then allow it to cool slowly. Controlled, slow cooling can sometimes result in a stable, saturated solution. For crystallization purposes, slow cooling is often a desired method.

  • Solvent Evaporation: The solvent may have evaporated, increasing the concentration of the compound beyond its solubility limit.

    • Solution: Ensure the container is tightly sealed to prevent solvent loss. If evaporation has occurred, add a small amount of fresh solvent to redissolve the precipitate.

  • Change in pH: For aqueous or protic solvent systems, a change in pH can affect the ionization state and thus the solubility of the aminopyridine moiety.

    • Solution: Use a buffered solvent system to maintain a constant pH.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

Based on the solubility of structurally similar compounds, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points. Polar protic solvents like ethanol and methanol, especially when heated, are also good candidates.

Q2: I have a very small amount of the compound. How can I efficiently find a suitable solvent?

Vapor diffusion is an excellent method for small quantities. Dissolve your compound in a minimal amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a volatile "anti-solvent" in which your compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, gradually inducing crystallization if the compound is soluble.

Q3: Can I use a co-solvent system to improve solubility?

Yes, using a co-solvent is a highly effective technique. A small percentage of a strong solvent like DMSO or DMF can be added to a weaker solvent to enhance the overall solvating power of the mixture. This can significantly increase the solubility of poorly soluble compounds.

Q4: My compound seems to be degrading in the solvent upon heating. What should I do?

If you observe degradation, immediately stop heating. Consider using a lower temperature for a longer duration or switching to a solvent that can dissolve the compound at or near room temperature. You can also perform a forced degradation study to understand the stability of your compound under different conditions.

Q5: Are there any non-solvent-based methods to improve the dissolution rate?

Yes, physical modifications can be very effective. Micronization, which reduces the particle size of the drug, increases the surface area and can lead to an improved dissolution rate.

Data Presentation

Solvent ClassSolventExpected SolubilityNotes
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleOften a good solvent for initial stock solution preparation.
N,N-Dimethylformamide (DMF)SolubleSimilar to DMSO in its solvating ability for this class of compounds.
Polar Protic MethanolSparingly to Moderately SolubleSolubility is expected to increase significantly with heating.
EthanolSparingly to Moderately SolubleSimilar to methanol; heating will likely be required for higher concentrations.
Ester Ethyl AcetateSparingly SolubleMay be a suitable solvent for recrystallization.
Halogenated Dichloromethane (DCM)Poorly Soluble to Sparingly SolubleMay be useful in mixed solvent systems.
Non-Polar Hexane, CyclohexaneInsolubleCan be used as anti-solvents for crystallization.

Experimental Protocols

Protocol 1: Small-Scale Solubility Determination

Objective: To qualitatively assess the solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., DMSO, DMF, Methanol, Ethanol, Ethyl Acetate, Dichloromethane, Hexane)

  • Small vials (e.g., 1.5 mL Eppendorf tubes or 1-dram glass vials)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Weigh approximately 1-2 mg of this compound into each labeled vial.

  • Add 100 µL of a solvent to the corresponding vial.

  • Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect for complete dissolution.

  • If the compound has not dissolved, add another 100 µL of the solvent and repeat the vortexing.

  • Continue adding the solvent in 100 µL increments up to a total volume of 1 mL, vortexing after each addition.

  • If the compound is still not fully dissolved, gently heat the vial to 40-50°C for a few minutes and observe any changes in solubility.

  • Record your observations for each solvent (e.g., "soluble," "sparingly soluble," "insoluble," "soluble with heating").

Protocol 2: Preparation of a Stock Solution using a Co-Solvent System

Objective: To prepare a concentrated stock solution of this compound for experimental use.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • A suitable buffer or secondary solvent (e.g., Phosphate-Buffered Saline, Ethanol)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add a minimal volume of DMSO to achieve a high concentration (e.g., 10-50 mM).

  • Vortex the mixture vigorously until the solid is completely dissolved. Sonication can be used to aid dissolution.

  • Once a clear solution is obtained, slowly add the secondary solvent (buffer or ethanol) dropwise while continuously vortexing to reach the final desired concentration and volume.

  • Observe the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the ratio of the co-solvents or lower the final concentration.

Visualizations

experimental_workflow Workflow for Addressing Poor Solubility start Start: Poorly Soluble This compound check_purity Verify Compound Purity start->check_purity solubility_test Perform Small-Scale Solubility Tests (Protocol 1) check_purity->solubility_test select_solvent Select Optimal Solvent(s) solubility_test->select_solvent dissolution_attempt Attempt Dissolution (Agitation, Sonication) select_solvent->dissolution_attempt dissolved Compound Dissolved dissolution_attempt->dissolved Success not_dissolved Compound Not Dissolved dissolution_attempt->not_dissolved Failure end Proceed with Experiment dissolved->end heating Apply Gentle Heat not_dissolved->heating co_solvent Use Co-Solvent System (Protocol 2) not_dissolved->co_solvent particle_reduction Reduce Particle Size (Grinding/Milling) not_dissolved->particle_reduction heating->dissolution_attempt co_solvent->dissolution_attempt particle_reduction->dissolution_attempt

Caption: A logical workflow for systematically addressing the poor solubility of a compound.

troubleshooting_logic Troubleshooting Precipitation Issues start Precipitate Forms in Solution check_cooling Was the solution cooled rapidly? start->check_cooling check_sealed Is the container sealed? check_cooling->check_sealed No slow_cool Action: Re-heat and cool slowly. check_cooling->slow_cool Yes check_ph Is the solvent pH controlled? check_sealed->check_ph Yes seal_container Action: Seal container and/or add fresh solvent. check_sealed->seal_container No use_buffer Action: Use a buffered solvent system. check_ph->use_buffer No stable_solution Stable Solution Achieved check_ph->stable_solution Yes slow_cool->stable_solution seal_container->stable_solution use_buffer->stable_solution

Caption: A decision tree for troubleshooting precipitation issues during experiments.

Technical Support Center: Scale-Up Synthesis of 4-Methoxy-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Methoxy-3-nitropyridin-2-amine. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during production.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the scale-up synthesis of this compound.

Symptom Possible Cause(s) Troubleshooting Steps
Low Yield of this compound Incomplete nitration reaction.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before workup.- Optimize Reaction Time and Temperature: The nitration of aminopyridines can be sensitive to reaction conditions. Gradually increase the reaction time or temperature, while carefully monitoring for the formation of byproducts.
Formation of unwanted isomers (e.g., 5-nitro isomer).- Control Temperature: Maintain a low temperature (typically 0-5°C) during the addition of the nitrating agent to improve regioselectivity.[1] - Choice of Nitrating Agent: A standard mixture of concentrated sulfuric acid and nitric acid is commonly used. The ratio of these acids can influence isomer formation.[2]
Degradation of the product during workup.- Avoid Harsh Conditions: Minimize exposure to strong acids or bases during the workup procedure.[3] - Maintain Low Temperatures: If the compound shows thermal lability, keep the temperature low during extractions and neutralizations.[4]
Presence of Multiple Impurities in the Crude Product Side reactions during nitration.- Optimize Reagent Stoichiometry: Ensure the correct molar ratios of starting material to nitrating agents are used to minimize side reactions.[5] - Slow Addition of Reagents: Add the nitrating agent slowly and portion-wise to the substrate in sulfuric acid to control the reaction exotherm and reduce byproduct formation.[1]
Incomplete quenching of the reaction.- Ensure Thorough Quenching: Pour the reaction mixture onto crushed ice with vigorous stirring to effectively stop the reaction and precipitate the product.[1]
Isomeric impurities that are difficult to separate.- Chromatography Optimization: If isomers are present, they can be challenging to separate. Consider using a different stationary phase or a more selective mobile phase for column chromatography.[3]
Dark-Colored Product (Yellow to Green Powder) Presence of minor impurities.- Further Purification: While a yellow to green color is often reported for similar nitropyridin-amine compounds, a darker color may indicate higher levels of impurities.[3] Recrystallization from a suitable solvent like ethanol can improve color and purity.[1]
Inconsistent Results Between Batches Degradation of starting material.- Verify Starting Material Purity: Analyze the purity of the 2-amino-4-methoxypyridine starting material before each experiment using HPLC or NMR.[4] - Standardize Storage Conditions: Store the starting material under the recommended conditions (cool, dark, and dry place) to prevent degradation.[4]
Variations in reaction conditions.- Precise Control of Parameters: Small variations in temperature, pH, and reaction time can lead to different outcomes. Ensure these parameters are tightly controlled for each batch.[4]
Runaway Reaction During Nitration Poor heat dissipation at a larger scale.- Controlled Addition of Nitrating Agent: The nitration reaction is highly exothermic.[6][7] Ensure slow, controlled addition of the nitrating agent with efficient cooling. - Consider Continuous Flow Synthesis: For safer scale-up, continuous flow reactors offer superior heat transfer and minimize the accumulation of hazardous intermediates, thus reducing the risk of thermal runaway.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common route involves the electrophilic nitration of 2-amino-4-methoxypyridine using a mixture of concentrated sulfuric acid and nitric acid. The amino group at the 2-position and the methoxy group at the 4-position direct the incoming nitro group primarily to the 3-position.[2]

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concern is the nitration step, which is highly exothermic and can lead to a runaway reaction if not properly controlled.[6][7] Nitrated organic compounds can also be energetic and potentially explosive.[6] It is crucial to have efficient cooling and to add the nitrating agent slowly. For larger scale production, transitioning from batch to continuous flow processing is a recommended safety measure.[6][7]

Q3: How can I minimize the formation of the 5-nitro isomer?

Careful control of the reaction temperature is critical for regioselectivity.[2] Maintaining a low temperature, typically between 0°C and 5°C, during the addition of the nitrating agent can significantly favor the formation of the desired 3-nitro isomer.

Q4: What is the expected purity of the crude product?

The purity of the crude product can vary depending on the success of the reaction and workup. Commercially available analogous compounds are often offered at a purity of ≥95%.[3] It is always recommended to analyze the purity of your crude and purified material using methods like HPLC and NMR.[3]

Q5: Are there any known stability issues with this compound?

Experimental Protocols

Laboratory-Scale Synthesis of this compound (Adapted from a similar procedure)[1]

Materials:

  • 2-amino-4-methoxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • 40% Sodium Hydroxide (NaOH) solution

  • Crushed Ice

  • Distilled Water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.

  • Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and portion-wise, add the 2-amino-4-methoxypyridine to the stirred sulfuric acid. Ensure the temperature is maintained below 5°C during the addition.

  • Nitration: In the dropping funnel, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid. Add this nitrating mixture dropwise to the reaction flask, maintaining the temperature below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a 40% sodium hydroxide solution until a yellow precipitate forms and the pH is neutral. Keep the mixture cool in an ice bath during neutralization.

  • Isolation and Purification: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral. Dry the product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.

Visualized Workflows

General Synthesis Workflow for this compound A Starting Material (2-amino-4-methoxypyridine) B Dissolution in Concentrated H₂SO₄ (0-5°C) A->B C Nitration (Addition of HNO₃/H₂SO₄) (<5°C) B->C D Reaction Monitoring (TLC/HPLC) C->D E Quenching (Pouring onto Ice) D->E F Neutralization (NaOH solution) E->F G Isolation (Filtration) F->G H Purification (Recrystallization) G->H I Final Product (this compound) H->I

Caption: General synthesis workflow for this compound.

Troubleshooting Logic for Low Yield A Low Yield Observed B Check for Incomplete Reaction (TLC/HPLC of crude product) A->B C Increase Reaction Time/Temp (Monitor for byproducts) B->C Yes D Check for Isomer Formation (NMR of crude product) B->D No H Improved Yield C->H E Optimize Nitration Temperature (Maintain 0-5°C) D->E Yes F Check for Degradation during Workup (Analyze workup solutions) D->F No E->H G Use Milder Workup Conditions (Lower temp, weaker base) F->G Yes F->H No G->H

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 4-Methoxy-3-nitropyridin-2-amine and its analogs reveals a promising class of compounds with potential applications in oncology. This guide provides a comparative analysis of their chemical properties, synthesis, and biological activities, with a focus on their performance as cytotoxic agents and tubulin polymerization inhibitors.

Introduction

This compound is a substituted nitropyridine that has garnered interest in medicinal chemistry due to its structural similarity to compounds known to exhibit biological activity. The presence of the nitro group, a strong electron-withdrawing feature, and the methoxy and amino groups, which are electron-donating, creates a unique electronic environment within the pyridine ring, influencing its reactivity and interaction with biological targets. This guide will compare this compound with structurally related nitropyridines, focusing on their potential as anticancer agents.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and a selection of related nitropyridines is presented in Table 1. These properties are crucial for understanding the compounds' behavior in biological systems, including their solubility, absorption, and distribution.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC6H7N3O3169.14183-185[1]
2-Amino-3-nitropyridineC5H5N3O2139.11Not Available
N-(4-methoxyphenyl)-3-nitropyridin-4-amineC12H11N3O3245.23Not Available
6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amineC12H10ClN3O3279.68Not Available

Synthesis and Reactivity

The synthesis of this compound and its analogs typically involves the nitration of a corresponding aminopyridine precursor. The regioselectivity of the nitration is a key step and is influenced by the directing effects of the substituents on the pyridine ring.

A general synthetic pathway to 2-amino-3-nitropyridines involves the nitration of 2-aminopyridine. This reaction can produce a mixture of isomers, and the separation of the desired 3-nitro isomer is a critical step.

Synthesis 2-Aminopyridine 2-Aminopyridine Intermediate Nitrated Intermediate 2-Aminopyridine->Intermediate Nitration Nitrating_Agent HNO3/H2SO4 Nitrating_Agent->Intermediate Isomer_Separation Isomer Separation Intermediate->Isomer_Separation This compound This compound Isomer_Separation->this compound Desired Product Other_Isomers Other Isomers Isomer_Separation->Other_Isomers Byproducts Tubulin_Inhibition cluster_Cellular_Process Cell Division (Mitosis) cluster_Drug_Action Drug Intervention Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Nitropyridine_Compound Nitropyridine Derivative Inhibition Inhibition Nitropyridine_Compound->Inhibition Inhibition->Microtubules Blocks Polymerization

References

Unambiguous Structure Verification: A Comparative Guide to the Validation of 4-Methoxy-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists, confirming the exact atomic arrangement of a molecule like 4-Methoxy-3-nitropyridin-2-amine is a critical step that underpins all subsequent biological and toxicological studies. While various analytical techniques offer insights into a molecule's constitution, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of structure.

This guide provides a comparative analysis of X-ray crystallography against other common analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of this compound. While a crystal structure for the title compound is not publicly available, this guide utilizes crystallographic data from the closely related analogue, 2-amino-3-nitropyridine, to illustrate the power of the technique and draws comparisons with expected data from other methods.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique for structure determination depends on the nature of the sample, the information required, and the availability of instrumentation. Below is a summary of the data obtained from each technique for the validation of substituted aminonitropyridines.

Analytical Technique Information Obtained Advantages Limitations
Single-Crystal X-ray Crystallography - Unambiguous 3D molecular structure- Bond lengths, bond angles, and torsion angles- Crystal packing and intermolecular interactions- Absolute stereochemistry- Provides definitive proof of structure- High precision and accuracy- Requires a suitable single crystal, which can be challenging to grow- The structure is in the solid state, which may differ from the solution conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) - Connectivity of atoms (through-bond correlations)- Number of unique protons and carbons- Chemical environment of nuclei- Relative stereochemistry (through-space correlations)- Provides detailed information about the molecular framework in solution- Non-destructive technique- Does not provide a direct 3D structure- Can be difficult to interpret for complex molecules without 2D NMR experiments
Mass Spectrometry (MS) - Molecular weight of the compound- Elemental composition (with high-resolution MS)- Fragmentation patterns, which can infer structural motifs- High sensitivity, requiring very small amounts of sample- Can be coupled with chromatography for mixture analysis- Does not provide information on stereochemistry or the connectivity of atoms- Isomers can be difficult to distinguish

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of a molecular structure by single-crystal X-ray diffraction involves a four-step process: crystallization, data collection, structure solution, and refinement.

  • Crystallization: A single crystal of the compound of interest is grown from a supersaturated solution. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling. The quality of the crystal is crucial for the success of the experiment.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, a diffraction pattern is collected on a detector. The intensities and positions of the diffracted spots are recorded.

  • Structure Solution: The diffraction data is used to calculate an electron density map of the crystal. The positions of the atoms are then determined from this map.

  • Structure Refinement: The initial atomic model is refined to best fit the experimental data. This process yields precise bond lengths, angles, and other geometric parameters.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in a strong magnetic field and irradiated with radiofrequency pulses. The response of the atomic nuclei is detected and recorded as a free induction decay (FID).

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum shows signals (peaks) corresponding to the different types of protons or carbons in the molecule.

  • Spectral Interpretation: The chemical shift, integration, and multiplicity (splitting pattern) of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, are used to determine the connectivity and chemical environment of the atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation of a molecule.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. This can be done directly or, more commonly, after separation by gas or liquid chromatography.

  • Ionization: The sample molecules are ionized. Common ionization techniques for small organic molecules include electrospray ionization (ESI) and electron impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a small molecule, comparing the roles of different analytical techniques.

G Workflow for Small Molecule Structural Validation cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_definitive_validation Definitive Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Formula NMR NMR Spectroscopy (1H, 13C) Purification->NMR Connectivity & Relative Stereochemistry Xray Single-Crystal X-ray Crystallography Purification->Xray Crystal Growth Proposed_Structure Proposed Structure MS->Proposed_Structure NMR->Proposed_Structure Confirmed_Structure Confirmed Structure Xray->Confirmed_Structure Unambiguous 3D Structure Proposed_Structure->Xray Confirmation

Caption: A flowchart comparing the roles of MS, NMR, and X-ray crystallography in structural validation.

Conclusion

For the unequivocal structural validation of this compound, single-crystal X-ray crystallography stands as the most definitive method. It provides a complete and unambiguous three-dimensional atomic arrangement, which is invaluable for understanding the molecule's properties and interactions. While NMR and mass spectrometry are essential complementary techniques that provide crucial information about the molecule's connectivity and molecular weight in a more routine and high-throughput manner, they do not offer the same level of certainty as an X-ray crystal structure. Therefore, for drug development professionals and researchers, obtaining a crystal structure is the ultimate goal for the complete and unambiguous characterization of a novel small molecule.

Navigating Nucleophilic Aromatic Substitution: A Comparative Reactivity Guide to Substituted Pyridinamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical for synthesizing novel molecular entities. Pyridinamines, a class of heterocyclic compounds, are pivotal structural motifs in a multitude of pharmaceuticals. Their reactivity in nucleophilic aromatic substitution (SNAr) reactions is a key determinant of their synthetic utility. This guide provides a comparative analysis of the reactivity of 4-Methoxy-3-nitropyridin-2-amine against other structurally related pyridinamines, supported by experimental data to inform synthetic strategy.

Understanding Reactivity in Nitropyridinamines

The reactivity of pyridinamines in SNAr reactions is fundamentally governed by the electronic properties of the substituents on the pyridine ring. Electron-withdrawing groups, such as the nitro (-NO2) group, are crucial for activating the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. Conversely, electron-donating groups, like amino (-NH2) and methoxy (-OCH3) groups, generally decrease the electrophilicity of the pyridine ring.

The position of these substituents relative to the leaving group and the attacking nucleophile significantly influences the reaction rate. For SNAr to proceed efficiently, the electron-withdrawing groups must be positioned to effectively delocalize the negative charge of the intermediate, typically at the ortho and para positions relative to the site of nucleophilic attack.

This guide focuses on the comparative reactivity of this compound and its isomers in a representative SNAr reaction with a common secondary amine, piperidine.

Quantitative Comparison of Reactivity

CompoundStructureSecond-Order Rate Constant (k₂) with Piperidine (M⁻¹s⁻¹)
2-Methoxy-3-nitropyridine1.13 x 10⁻³[1]
2-Methoxy-5-nitropyridine1.05 x 10⁻¹[1]
This compoundData not available (Qualitative assessment: Expected to be less reactive)

Note: The structures are illustrative and not to scale.

From the available data, 2-methoxy-5-nitropyridine is significantly more reactive than 2-methoxy-3-nitropyridine. This can be attributed to the position of the nitro group. In 2-methoxy-5-nitropyridine, the nitro group is para to the site of nucleophilic attack (the carbon bearing the methoxy group), allowing for effective resonance stabilization of the Meisenheimer intermediate. In contrast, the nitro group in 2-methoxy-3-nitropyridine is meta to the reaction center, providing less stabilization.

For this compound, while lacking quantitative data, a qualitative assessment of its reactivity can be made. The presence of a strongly electron-donating amino group at the 2-position is expected to significantly decrease the electrophilicity of the pyridine ring, thereby reducing its reactivity towards nucleophilic attack compared to its isomers lacking this group. The methoxy group at the 4-position, also being electron-donating, would further contribute to this deactivation.

Experimental Protocols

To allow for a standardized comparison of reactivity, a general experimental protocol for the SNAr reaction of a substituted pyridinamine with piperidine is provided below. This protocol is adapted from established procedures for similar reactions.[2]

General Procedure for Nucleophilic Aromatic Substitution with Piperidine

  • Materials:

    • Substituted Pyridinamine (1.0 equiv)

    • Piperidine (1.2 equiv)

    • Ethanol (anhydrous)

    • Triethylamine (1.5 equiv, as a base)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • To a round-bottom flask containing a magnetic stir bar, add the substituted pyridinamine (1.0 equiv).

    • Dissolve the starting material in anhydrous ethanol (e.g., 10 mL per mmol of substrate).

    • Add piperidine (1.2 equiv) to the solution, followed by triethylamine (1.5 equiv).

    • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the general SNAr mechanism and a typical experimental workflow.

SNAr_Mechanism Reactants Substituted Pyridine + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Product Substituted Product + Leaving Group Intermediate->Product Elimination of Leaving Group

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Pyridinamine in Ethanol B Add Piperidine and Triethylamine A->B C Heat to Reflux B->C D Monitor by TLC C->D E Solvent Evaporation D->E Reaction Complete F Column Chromatography E->F G Characterization F->G

Caption: A typical experimental workflow for an SNAr reaction.

References

A Comparative Guide to the Biological Activity of 4-Methoxy-3-nitropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 4-methoxy-3-nitropyridin-2-amine scaffold has emerged as a promising starting point for the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, most notably for their potential as anticancer agents. This guide provides an objective comparison of the performance of these derivatives, supported by experimental data, detailed protocols, and visual diagrams to elucidate key concepts.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant area of research has focused on the development of this compound derivatives as inhibitors of tubulin polymerization. These compounds target the colchicine binding site on tubulin, disrupting microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Initial studies identified 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine (compound 1a ) as a hit compound with promising cytotoxic activity against a panel of human tumor cell lines.[1] Further design and synthesis led to the development of N-alkyl-N-substituted phenylpyridin-2-amine derivatives with enhanced potency. It was hypothesized that a non-planar molecular conformation might be more favorable for antitumor activity.[1] Consequently, introducing a methyl group to the amine linker to create tertiary amine derivatives was explored to induce steric hindrance and promote a non-planar conformation.[1]

The following table summarizes the in vitro anticancer activity, presented as GI50 values (the concentration required to inhibit cell growth by 50%), of selected N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives against four human tumor cell lines.

CompoundR¹ on Phenyl RingR² on LinkerA549 (Lung) GI₅₀ (μM)KB (Oral) GI₅₀ (μM)KBVIN (Drug-Resistant Oral) GI₅₀ (μM)DU145 (Prostate) GI₅₀ (μM)
1a p-OMeH2.403.5513.53.10
3a p-OMeMe1.551.752.201.65
3d p-COOMeMe2.102.353.002.50
6a p-OMeEt0.240.190.280.21
7g 3,4,5-(OMe)₃n-Pr0.350.290.410.31
8c p-Cln-Bu0.290.220.330.25

Data synthesized from studies on N-alkyl-N-substituted phenylpyridin-2-amine derivatives as tubulin polymerization inhibitors.[1]

The data reveals that N-alkylation of the amine linker (compounds 3a , 6a , 7g , 8c ) generally leads to a significant increase in cytotoxic potency compared to the parent secondary amine (1a ).[1] Specifically, compounds 6a , 7g , and 8c demonstrated submicromolar GI50 values, indicating potent anticancer activity.[1]

The in vitro anticancer activity of the compounds listed above was determined using the sulforhodamine B (SRB) method.[1]

  • Cell Plating: Cancer cells (A549, KB, KBVIN, and DU145) are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold 50% trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Absorbance Reading: The bound stain is solubilized with 10 mM Tris base solution, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage of cell growth is calculated relative to untreated control cells. The GI50 value is determined from dose-response curves.

The following diagram illustrates the proposed mechanism of action for these derivatives.

G cluster_drug Drug Action cluster_cellular Cellular Effect Derivative This compound Derivative Tubulin β-Tubulin (Colchicine Site) Derivative->Tubulin Binds to Microtubule Microtubule Dynamics Disrupted Tubulin->Microtubule Inhibits Polymerization MitoticSpindle Mitotic Spindle Formation Failure Microtubule->MitoticSpindle CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.

Antimicrobial Activity

While the primary focus of the available research has been on anticancer applications, the broader class of pyridine and aminopyridine derivatives has shown promise for antimicrobial activity. For instance, various pyridine derivatives have been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][3] However, specific experimental data on the antimicrobial screening of this compound derivatives is not extensively covered in the reviewed literature, representing a potential area for future investigation.

A standard method to screen for antimicrobial activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The diagram below outlines a typical workflow for screening compounds for antimicrobial properties.

G Start Synthesized Derivatives PrimaryScreen Primary Screening (e.g., Agar Diffusion) Start->PrimaryScreen MIC Determine MIC (Broth Microdilution) PrimaryScreen->MIC Active Compounds MBC Determine MBC/MFC MIC->MBC Toxicity Cytotoxicity Assay (e.g., on WI-38 cells) MIC->Toxicity Lead Lead Compound Identified MBC->Lead Toxicity->Lead

Caption: A typical workflow for antimicrobial activity screening of novel chemical derivatives.

Structure-Activity Relationships (SAR)

Analysis of the cytotoxic data provides key insights into the structure-activity relationships of these derivatives.

  • Conformation: A non-planar conformation between the pyridine and phenyl rings appears to be beneficial for enhanced cytotoxic activity.[1] Alkylation of the amine linker (introducing steric bulk) forces the rings out of plane, which correlates with increased potency.[1]

  • Linker Chain Length: Increasing the alkyl chain length on the amine linker from methyl to ethyl, propyl, and butyl (e.g., compounds 6a , 7g , 8c ) results in compounds with potent, submicromolar activity.[1]

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring influence activity. While a para-methoxy group (3a , 6a ) is well-tolerated, other substitutions like para-chloro (8c ) and 3,4,5-trimethoxy (7g ) also yield highly active compounds.[1] This suggests that electronic and lipophilic properties of this ring can be modulated to optimize activity.

The following diagram summarizes these key SAR findings.

G cluster_SAR Structure-Activity Relationship (SAR) Base This compound Core Mod1 R² Linker Alkylation (Me, Et, n-Pr, n-Bu) - Increases Potency - Induces Non-Planar Conformation Base->Mod1 Modify Here Mod2 R¹ Phenyl Substitution (p-OMe, p-Cl, 3,4,5-trimethoxy) - Modulates Activity Base->Mod2 Modify Here Mod3 Pyridine Ring - Essential for Activity Base->Mod3 Core Scaffold

Caption: Key structure-activity relationships for this compound derivatives.

Conclusion

Derivatives of this compound have demonstrated significant potential, particularly as anticancer agents that function through the inhibition of tubulin polymerization. Structure-activity relationship studies have provided a clear rationale for designing more potent compounds, emphasizing the importance of a non-planar molecular conformation achieved through N-alkylation of the amine linker. While their antimicrobial properties are less explored, the broader activity of related pyridine scaffolds suggests this is a worthwhile avenue for future research. The data and protocols presented in this guide offer a comparative basis for researchers and drug development professionals to build upon in the quest for novel therapeutics derived from this versatile chemical scaffold.

References

Characterizing 4-Methoxy-3-nitropyridin-2-amine Derivatives: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of 4-Methoxy-3-nitropyridin-2-amine and its derivatives. Understanding the fragmentation patterns and optimizing analytical protocols are crucial for the accurate identification and quantification of these compounds in various research and development settings. This document outlines expected mass spectral data, detailed experimental methodologies, and a visual representation of the analytical workflow.

Mass Spectrometry Data Comparison

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. The choice of ionization method significantly impacts the resulting mass spectrum. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing detailed structural information. In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically produces the protonated molecular ion with minimal fragmentation, which is useful for molecular weight determination and liquid chromatography coupling.[1]

Below is a comparative table of expected mass spectral data for this compound and a representative derivative, N-(4-methoxyphenyl)-3-nitropyridin-4-amine, under different ionization conditions.

CompoundIonization ModeExpected Molecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
This compound EI169 (M⁺)139 ([M-NO]⁺), 123 ([M-NO₂]⁺), 111 ([M-NO-CO]⁺), 95, 67
ESI170 ([M+H]⁺)Primarily the molecular ion, with potential for minor fragmentation under increased cone voltage.
N-(4-methoxyphenyl)-3-nitropyridin-4-amine EI245 (M⁺)215 ([M-NO]⁺), 199 ([M-NO₂]⁺), 184, 122, 77
ESI246 ([M+H]⁺)Primarily the molecular ion.[2]

Note: The fragmentation patterns for this compound are predicted based on common fragmentation behaviors of nitroaromatic and amino compounds. The primary fragmentation pathways for nitroaromatic compounds often involve the loss of NO and NO₂.[3] For amines, alpha-cleavage is a common fragmentation route.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate mass spectrometric analysis. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided as a starting point for the analysis of this compound derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: HP-5ms (5%-phenyl)-methylpolysiloxane column or equivalent.[4][5]

GC Conditions:

  • Injector Temperature: 250 °C[4]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/minute to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

  • Injection Mode: Splitless.[4]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4][5]

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-500

  • Scan Mode: Full scan

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is ideal for the analysis of less volatile or thermally labile compounds and offers high sensitivity and selectivity.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm).[6]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]

  • Gradient: Start at 10% B, linear gradient to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min.[6]

  • Column Temperature: 40 °C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 30 V (can be optimized to induce fragmentation).[1]

  • Source Temperature: 120 °C.[1]

  • Desolvation Temperature: 350 °C.[1]

  • Collision Gas: Argon

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan MS/MS for structural elucidation.

Mass Spectrometry Workflow

The following diagram illustrates the general workflow for the characterization of this compound derivatives using mass spectrometry.

MassSpecWorkflow cluster_sample Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Interpretation Sample Sample containing This compound derivative Extraction Extraction & Purification Sample->Extraction Ionization Ionization (EI or ESI) Extraction->Ionization Introduction MassAnalyzer Mass Analyzer (Quadrupole, TOF, etc.) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition SpectralAnalysis Spectral Analysis (Fragmentation Pattern) DataAcquisition->SpectralAnalysis StructureElucidation Structure Elucidation SpectralAnalysis->StructureElucidation FinalReport FinalReport StructureElucidation->FinalReport Final Report

Caption: General workflow for mass spectrometry analysis.

References

Structure-Activity Relationship (SAR) of 4-Methoxy-3-nitropyridin-2-amine Analogs as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The exploration of novel small molecules that can effectively modulate cellular processes is a cornerstone of modern drug discovery. Within this landscape, pyridine derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities. This guide focuses on the structure-activity relationship (SAR) of analogs based on the 4-methoxy-3-nitropyridin-2-amine core, with a particular emphasis on their role as inhibitors of tubulin polymerization, a validated target in oncology.

While direct SAR studies on the this compound scaffold are limited in the public domain, extensive research on the closely related N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine series provides significant insights into the structural requirements for potent anti-proliferative and tubulin-destabilizing activity. The following sections present a comparative analysis of these analogs, supported by quantitative data, detailed experimental protocols, and a visualization of the underlying mechanism of action.

Comparative Analysis of Biological Activity

The anti-proliferative and tubulin polymerization inhibitory activities of various N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine analogs have been evaluated against a panel of human cancer cell lines. The data, summarized in the table below, highlights key structural modifications that influence biological efficacy. The primary mechanism of action for the most potent compounds has been identified as the inhibition of tubulin assembly at the colchicine binding site.[1]

CompoundR¹ (on Phenyl Ring)R² (on Linker)R³ (Pyridine C3)R⁴ (Pyridine C6)GI₅₀ (μM) A549¹IC₅₀ (μM) Tubulin²
1a 4-OCH₃HNO₂Cl2.40-13.5ND
3a 4-OCH₃CH₃NO₂Cl1.55-2.20ND
6a 4-OCH₃CH₃COOCH₃Cl0.19-0.411.4
7g 4-OCH₃CH₃CONHCH₃Cl0.25-0.381.7
8c 4-OCH₃CH₃COOCH₃CF₃0.21-0.391.5
CA-4³ -----1.2

¹ GI₅₀ values represent the concentration required to inhibit the growth of A549 (human lung carcinoma) cells by 50%. A range is provided based on the referenced study.[1] ² IC₅₀ values represent the concentration required to inhibit tubulin polymerization by 50%.[1] ³ Combretastatin A-4 (CA-4) is a known tubulin polymerization inhibitor used as a positive control.[1] ND: Not Determined

Key SAR Observations:

  • Substitution at the Pyridine C3 Position: Replacement of the nitro group (NO₂) at the C3 position with a methoxy carbonyl group (COOCH₃) significantly enhances cytotoxic activity, as seen in the comparison between compounds 3a and 6a .[2]

  • N-Alkylation of the Amine Linker: The introduction of a methyl group on the amine linker (R²) generally leads to an increase in potency.[2]

  • Substitution at the Pyridine C6 Position: Both chloro (Cl) and trifluoromethyl (CF₃) groups at the C6 position (R⁴) are well-tolerated and contribute to high potency, as demonstrated by compounds 6a and 8c .[2]

  • Modification of the Phenyl Ring: A para-methoxy group on the phenyl ring (R¹) appears to be favorable for activity.[2]

Experimental Protocols

A fundamental assay for evaluating the efficacy of the described analogs is the in vitro tubulin polymerization assay. This assay directly measures the ability of a compound to interfere with the formation of microtubules.

In Vitro Tubulin Polymerization Assay

This protocol is based on the principle that the polymerization of tubulin into microtubules can be monitored by an increase in turbidity (optical density) or fluorescence.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Guanosine triphosphate (GTP)

  • Glycerol

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Combretastatin A-4)

  • Negative control (vehicle)

  • 96-well microplates

  • Temperature-controlled spectrophotometer or fluorometer capable of reading at 340 nm (for turbidity) or with appropriate excitation/emission wavelengths for a fluorescent reporter.

Procedure:

  • Preparation of Reagents:

    • Prepare a tubulin solution at a final concentration of 1-2 mg/mL in ice-cold G-PEM buffer.

    • Prepare a stock solution of GTP (e.g., 100 mM).

    • Prepare stock solutions of test compounds and controls at various concentrations.

  • Reaction Setup (on ice):

    • In a 96-well plate, add the G-PEM buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10-15%).

    • Add the test compounds, positive control, or vehicle to the respective wells.

    • Initiate the polymerization by adding the tubulin solution to each well.

  • Measurement:

    • Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm or fluorescence at appropriate wavelengths at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).

  • Data Analysis:

    • Plot the absorbance or fluorescence intensity against time to generate polymerization curves.

    • The inhibitory effect of the compounds can be quantified by comparing the maximum velocity (Vmax) of polymerization and the final polymer mass of the treated samples to the vehicle control.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of these this compound analogs is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential components of the cytoskeleton. The disruption of microtubule dynamics has profound downstream effects on cancer cells, ultimately leading to cell death.

G cluster_0 Drug Action cluster_1 Cellular Effects Analog Analog Tubulin Tubulin Analog->Tubulin Binds to Colchicine Site Inhibition Inhibition of Tubulin Polymerization Disruption Microtubule Disruption Inhibition->Disruption G2M G2/M Phase Cell Cycle Arrest Disruption->G2M Apoptosis Induction of Apoptosis Disruption->Apoptosis Angiogenesis Inhibition of Angiogenesis Disruption->Angiogenesis Bcl2 Modulation of Bcl-2 family proteins Apoptosis->Bcl2 HIF Inhibition of HIF-1α Angiogenesis->HIF Caspases Activation of Caspases Bcl2->Caspases

Caption: Mechanism of action for this compound analogs.

The workflow diagram illustrates that the binding of the analog to tubulin inhibits its polymerization, leading to microtubule disruption. This primary event triggers several downstream cellular responses, including:

  • Cell Cycle Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation, leading to an arrest at the G2/M phase of the cell cycle.

  • Induction of Apoptosis: The sustained mitotic arrest and cellular stress activate the intrinsic apoptotic pathway, often involving the modulation of Bcl-2 family proteins and the activation of caspases.

  • Inhibition of Angiogenesis: Microtubule integrity is crucial for endothelial cell function. Disruption of microtubules can inhibit the expression and activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of angiogenesis.

References

comparing the efficacy of different synthetic routes to 4-Methoxy-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 4-Methoxy-3-nitropyridin-2-amine, a valuable building block in medicinal chemistry. The comparison is based on available experimental data for the target molecule and analogous compounds, offering insights into the efficacy and potential challenges of each approach.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nitration of 2-amino-4-methoxypyridineRoute 2: Amination of 2-chloro-4-methoxy-3-nitropyridine
Starting Material 2-amino-4-methoxypyridine2-chloro-4-methoxy-3-nitropyridine
Key Transformation Electrophilic NitrationNucleophilic Aromatic Substitution
Reported Yield Estimated 75-85% (based on analogous reaction)~56% (based on analogous reaction)
Purity Requires purification to separate isomersGenerally high after purification
Reaction Time 2-4 hours2-3 hours
Key Reagents Nitrating mixture (e.g., HNO₃/H₂SO₄)Ammonia or an ammonia source
Potential Challenges Regioselectivity (formation of 5-nitro isomer)Availability and synthesis of the starting material

Experimental Protocols

Route 1: Electrophilic Nitration of 2-amino-4-methoxypyridine

This route involves the direct nitration of the commercially available 2-amino-4-methoxypyridine. The amino group at the 2-position and the methoxy group at the 4-position are both activating and ortho-, para-directing. This leads to the potential for the formation of a mixture of 3-nitro and 5-nitro isomers, with the 3-nitro isomer being the desired product.

Detailed Experimental Protocol (based on analogous nitration of 2-chloro-4-aminopyridine):

  • Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is prepared and cooled to 0°C.

  • Reaction Setup: 2-amino-4-methoxypyridine (1.0 equivalent) is dissolved in concentrated sulfuric acid in a separate flask and cooled to 0°C.

  • Nitration: The pre-cooled nitrating mixture is added dropwise to the solution of 2-amino-4-methoxypyridine, maintaining the temperature below 10°C.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 0-10°C) for several hours and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting solution is neutralized with a base (e.g., sodium hydroxide or ammonia) to a pH of approximately 3.

  • Isolation and Purification: The precipitated solid, a mixture of 3-nitro and 5-nitro isomers, is collected by filtration. The desired this compound is then isolated from the mixture by column chromatography or recrystallization. A patent for a similar nitration of 2-chloro-4-aminopyridine reported a yield of 75-85% for the 3-nitro isomer after purification[1].

Route 2: Nucleophilic Aromatic Substitution of 2-chloro-4-methoxy-3-nitropyridine

This approach involves the displacement of a chloride ion from the pre-functionalized pyridine ring with an amino group. The electron-withdrawing nitro group at the 3-position activates the chloro group at the 2-position for nucleophilic attack.

Detailed Experimental Protocol (based on analogous amination of 2,6-dichloro-3-nitropyridine):

  • Reaction Setup: 2-chloro-4-methoxy-3-nitropyridine (1.0 equivalent) is dissolved in a suitable solvent such as methanol.

  • Amination: A solution of aqueous ammonia (e.g., 25% solution, 1.4 equivalents) is added to the solution of the starting material at room temperature.

  • Reaction Conditions: The reaction mixture is heated to a moderate temperature (e.g., 35-40°C) for a few hours.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC.

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • Isolation and Purification: The solid product is collected by filtration, washed with water and a small amount of cold methanol, and then dried. A patent describing a similar amination of 2,6-dichloro-3-nitropyridine reported a yield of 56.45% with a purity of 99.3% by HPLC[2].

Visualizing the Synthetic Pathways

The following diagrams illustrate the two synthetic routes to this compound.

Route_1 2-amino-4-methoxypyridine 2-amino-4-methoxypyridine Mixture 2-amino-4-methoxypyridine->Mixture Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) This compound This compound 5-nitro isomer (byproduct) 5-nitro isomer (byproduct) Mixture->this compound Purification Mixture->5-nitro isomer (byproduct) Separation

Caption: Route 1: Synthesis via Electrophilic Nitration.

Route_2 2-chloro-4-methoxy-3-nitropyridine 2-chloro-4-methoxy-3-nitropyridine This compound This compound 2-chloro-4-methoxy-3-nitropyridine->this compound Amination Ammonia (NH3) Ammonia (NH3)

Caption: Route 2: Synthesis via Nucleophilic Aromatic Substitution.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of 4-Methoxy-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. 4-Methoxy-3-nitropyridin-2-amine, a compound utilized in various research applications, presents significant health and environmental hazards that necessitate strict adherence to disposal protocols. This guide provides essential, step-by-step procedures for the safe disposal of this substance, ensuring the well-being of laboratory personnel and the protection of our ecosystem.

Hazard Profile of this compound

Understanding the hazards associated with this compound is the first step in its safe management. According to safety data sheets, this compound is classified with the following hazards:

  • Acute Toxicity: Fatal if swallowed and toxic in contact with skin or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1]

  • Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[1]

These classifications underscore the importance of meticulous disposal procedures to prevent human exposure and environmental contamination.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 2Fatal if swallowed.[1]
Acute Toxicity, DermalCategory 3Toxic in contact with skin.[1]
Acute Toxicity, InhalationCategory 3Toxic if inhaled.[1]
Skin CorrosionCategory 1BCauses severe skin burns and eye damage.
Serious Eye DamageCategory 1Causes serious eye damage.
Hazardous to the Aquatic Environment, Long-termCategory 2Toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE) for Handling and Disposal

Prior to handling this compound for any purpose, including disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecification
Hand Protection Wear appropriate protective gloves to prevent skin exposure.
Eye/Face Protection Use chemical safety goggles and/or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced, especially when dusts are generated.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a certified hazardous waste program. The following protocol outlines the standard operating procedure for its collection and disposal.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Solid Waste."

  • Crucially, do not mix this compound waste with other waste streams, especially non-halogenated chemicals. [3] Mixing can lead to dangerous reactions and complicates the disposal process.[3]

2. Waste Collection and Containerization:

  • Collect all waste materials containing this compound, including contaminated items like gloves, weighing paper, and pipette tips, in a dedicated, compatible, and sealable container.[3][4]

  • The container should be made of a material that will not react with the chemical, such as glass or high-density polyethylene (HDPE).[3]

  • Ensure the container is in good condition with a secure, leak-proof cap.[3]

  • Do not overfill the container; leave adequate headspace to allow for expansion.[3]

3. Labeling of Waste Containers:

  • Immediately upon adding waste to the container, label it with the following information:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The specific hazards: "Toxic, Corrosive, Environmental Hazard "

    • The date the waste was first added.

    • The name and contact information of the responsible researcher or laboratory.

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a well-ventilated area, away from sources of ignition, and segregated from incompatible materials.[3]

  • The storage area should have secondary containment to control any potential leaks.

5. Arranging for Disposal:

  • Once the waste container is full or has reached the storage time limit set by your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

6. Disposal of Empty Containers:

  • An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent.[3] The rinsate from this cleaning process must also be collected and disposed of as hazardous waste.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Collection: Carefully sweep up the absorbed material and place it into a labeled hazardous waste container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Personal Contamination: If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][4] Remove contaminated clothing.[4]

Logical Workflow for Disposal

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship that is paramount in the scientific community.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-nitropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.